molecular formula C10H7ClN2O2 B1398757 Methyl 2-chloroquinazoline-6-carboxylate CAS No. 1036755-96-0

Methyl 2-chloroquinazoline-6-carboxylate

Cat. No.: B1398757
CAS No.: 1036755-96-0
M. Wt: 222.63 g/mol
InChI Key: NURBZIINUBTMRI-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinazoline-6-carboxylate is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBZIINUBTMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725530
Record name Methyl 2-chloroquinazoline-6-carboxylate
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036755-96-0
Record name Methyl 2-chloro-6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroquinazoline-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its core physical and chemical properties, outlines protocols for its analytical characterization, discusses its chemical reactivity, and explores its applications as a molecular building block. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications.

Introduction

This compound (CAS No. 1036755-96-0) is a substituted quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 6-position makes this molecule a versatile bifunctional intermediate for the synthesis of complex molecular architectures. The chloro group serves as a key site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the ester group provides a handle for further modification, such as amide bond formation. Understanding the physical properties and reactivity of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Chemical and Physical Properties

The fundamental properties of a chemical compound dictate its handling, storage, and reaction conditions. The data for this compound are summarized below.

Compound Identity
  • IUPAC Name: this compound[]

  • Synonyms: 2-Chloro-6-quinazolinecarboxylic acid methyl ester, 6-Quinazolinecarboxylic acid, 2-chloro-, methyl ester[]

  • CAS Number: 1036755-96-0[][2]

  • Molecular Formula: C₁₀H₇ClN₂O₂[]

  • Molecular Weight: 222.63 g/mol []

  • Chemical Structure: (Note: A real image would be used here in a final document)

Tabulated Physical Properties

The physical properties of the compound are crucial for its purification and handling. While an experimental melting point is not available in the cited literature, other key properties have been reported.

PropertyValueSource(s)
Physical Form Expected to be a solid at room temperature.
Melting Point Data not available in surveyed literature.N/A
Boiling Point 328.6 ± 24.0 °C (at 760 mmHg)[]
Density 1.4 ± 0.1 g/cm³[]
Purity (Typical) ≥97% (by HPLC)[]
Solubility Profile

Specific solubility data is not extensively published. However, based on its molecular structure, which contains both polar (ester, quinazoline nitrogen atoms) and non-polar (aromatic rings) regions, a general solubility profile can be predicted.

  • Soluble: Expected to be soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMSO, DMF).

  • Slightly Soluble: May show slight solubility in alcohols (e.g., Methanol, Ethanol) and ethers (e.g., THF, Diethyl ether).

  • Insoluble: Expected to be insoluble in water and non-polar hydrocarbon solvents (e.g., Hexanes, Pentane).

Causality Note: The heterocyclic nature and the presence of the ester group suggest that solvents with moderate to high polarity will be most effective for dissolution. This is a critical consideration for setting up reaction mixtures and for purification via chromatography or recrystallization.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthesis begins with methyl 4-aminobenzoate, which undergoes reaction with a cyanate or a related species to form a urea intermediate, followed by cyclization and subsequent chlorination.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A Methyl 4-aminobenzoate C Step 1: Urea Formation & Cyclization to form Methyl 2-hydroxyquinazoline-6-carboxylate A->C B Urea or Cyanate Source B->C D Step 2: Chlorination (e.g., POCl₃, SOCl₂) C->D Intermediate E This compound D->E Final Step

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following workflow outlines a standard characterization process.

Standard QC Workflow

G Start Synthesized Crude Product Purify Purification (Chromatography or Recrystallization) Start->Purify TLC TLC Analysis (Single Spot) Purify->TLC MP Melting Point Analysis TLC->MP If pure NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry (Confirm M.W.) IR->MS Confirm Structure & Purity Confirmed MS->Confirm

Caption: Standard workflow for the purification and characterization of the title compound.

Expected Spectral Properties

Although experimental spectra are not publicly available, the expected spectral features can be predicted based on the compound's structure. These predictions are invaluable for chemists to confirm the successful synthesis of the target molecule.

4.2.1. Proton NMR (¹H NMR)

  • Aromatic Protons (3H): The three protons on the quinazoline ring system would appear in the aromatic region, typically between δ 7.5-9.0 ppm . The exact shifts and coupling patterns (doublets, singlets) would depend on the electronic environment. The proton at C5, adjacent to the nitrogen, would likely be the most downfield.

  • Methyl Protons (3H): The methyl group of the ester will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm .

4.2.2. Carbon NMR (¹³C NMR)

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-170 ppm .

  • Aromatic/Heterocyclic Carbons: The carbons of the quinazoline ring will appear between δ 120-160 ppm . The carbon atom bearing the chlorine (C2) will be highly deshielded.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 52-55 ppm .

4.2.3. Infrared (IR) Spectroscopy

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

  • C=N and C=C Stretch: Aromatic and heterocyclic double bond stretches will appear in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ester): A characteristic band will be present in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.

  • Aromatic C-H Stretch: Will appear as a series of absorptions just above 3000 cm⁻¹ .

Reactivity and Applications

The primary utility of this compound in drug development stems from the reactivity of the 2-chloro substituent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). However, it is well-documented that the C2 position in quinazolines is significantly less reactive than the C4 position.[3][4] This differential reactivity is a key synthetic tool. For a molecule like the title compound, which only has a C2 chloro-substituent, forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) are often required to achieve substitution.

Common nucleophiles used in SₙAr reactions with 2-chloroquinazolines include:

  • Amines (primary and secondary)

  • Alcohols (to form ethers)

  • Thiols (to form thioethers)

This reaction is fundamental to building molecular diversity, allowing for the attachment of various side chains and pharmacophores, which is a core activity in lead optimization for drug discovery.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

  • Hazard Statements: It is potentially harmful if swallowed and can cause serious eye damage.[5] It may also be harmful to aquatic life.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate whose physical properties and predictable reactivity make it an important tool for medicinal chemists. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a robust platform for the synthesis of diverse compound libraries. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a valuable scaffold for the design and synthesis of therapeutic agents targeting a diverse range of biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several approved drugs for the treatment of various cancers.[4][5] The 2-chloroquinazoline moiety, in particular, is a key reactive intermediate, enabling further molecular elaboration through nucleophilic substitution reactions. This guide provides an in-depth technical overview of Methyl 2-chloroquinazoline-6-carboxylate, a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 222.63 g/mol .[1] A comprehensive understanding of its physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1036755-96-0[1]
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol [1]
Boiling Point 328.6 ± 24.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Purity Typically >97% by HPLC[1]
Appearance Solid
Storage Inert atmosphere, room temperature

Spectroscopic Data:

While comprehensive, publicly available experimental spectra for this specific compound are limited, typical spectroscopic features for this class of molecules can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro, carboxylate, and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the quinazoline core, and the methyl carbon of the ester. The carbon atom attached to the chlorine (C2) will have a distinct chemical shift.[6]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the quinazoline ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of the Precursor - Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

The synthesis of the quinazolinone precursor can be achieved through the cyclization of an appropriate anthranilate derivative. A common and effective starting material for this purpose is Methyl 4-aminobenzoate. While the direct cyclization with a reagent like urea is a possibility, a more controlled approach often involves an intermediate that can readily cyclize. For the purpose of this guide, we will outline a general procedure starting from a suitable aminobenzoate derivative.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Cyclization Reaction: Add a cyclizing agent such as urea (1.5 equivalents) or an activated carbonyl source. The reaction mixture is then heated to a temperature typically ranging from 150-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried under vacuum to yield Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.

Causality Behind Experimental Choices:

  • The choice of a high-boiling point solvent like DMF is crucial to achieve the necessary temperature for the cyclization reaction to proceed at a reasonable rate.

  • Using a slight excess of the cyclizing agent ensures the complete conversion of the starting material.

  • Precipitation with water is an effective method for isolating the relatively polar quinazolinone product from the reaction mixture.

Step 2: Chlorination to this compound

The conversion of the 2-oxo- (or its tautomeric 2-hydroxy-) quinazoline to the 2-chloro derivative is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).[7]

Experimental Protocol:

  • Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

  • Chlorination: The reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, providing a strong dehydrating and chlorinating environment.

  • The use of a catalytic amount of a tertiary amine can facilitate the reaction by activating the quinazolinone.

  • The careful quenching on ice is a critical step to safely hydrolyze the excess reactive POCl₃ and precipitate the product.

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A Methyl 4-aminobenzoate C Methyl 2-oxo-1,2-dihydro- quinazoline-6-carboxylate A->C Heat, DMF B Urea / Cyclizing Agent B->C D Methyl 2-oxo-1,2-dihydro- quinazoline-6-carboxylate F Methyl 2-chloroquinazoline- 6-carboxylate D->F Reflux E POCl3 E->F

A simplified workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Key Reactions:

  • Amination: The chloro group can be readily displaced by primary and secondary amines to introduce a wide variety of substituents at the 2-position. This is a cornerstone reaction in the synthesis of many biologically active quinazoline derivatives.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding 2-alkoxy or 2-aryloxy quinazolines.

  • Thiolation: Thiols can displace the chloride to form 2-thioether derivatives.

This versatile reactivity makes this compound a highly valuable intermediate in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 6-chloro-quinazoline scaffold is a key feature in a number of potent and selective kinase inhibitors.[8] The chlorine atom at the 6-position often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing to the overall binding affinity of the inhibitor.[8]

A notable example highlighting the importance of this scaffold is the development of selective p21-activated kinase 4 (PAK4) inhibitors.[8] In a structure-based design approach, researchers synthesized a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives that demonstrated high potency and selectivity for PAK4 over other PAK isoforms.[8] While this study did not start from this compound directly, it underscores the significance of the 6-chloroquinazoline core in achieving potent and selective kinase inhibition. This compound serves as an ideal starting point for the synthesis of such complex molecules. The 2-chloro group allows for the introduction of various side chains, while the 6-carboxylate group can be further modified or may itself contribute to binding interactions.

Kinase_Inhibitor_Synthesis Start Methyl 2-chloroquinazoline- 6-carboxylate Intermediate 2-Amino-quinazoline Intermediate Start->Intermediate Nucleophilic Substitution (e.g., with an amine) Final Potent & Selective Kinase Inhibitor Intermediate->Final Further Functionalization

General synthetic utility in kinase inhibitor development.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of the 2-chloro group make it an attractive starting material for creating diverse chemical libraries. The established importance of the 6-chloro-quinazoline scaffold in potent and selective kinase inhibitors highlights the potential of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents, unequivocal confirmation of its molecular structure is paramount.[1] This document moves beyond a mere listing of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of structure determination in a modern research and development setting. We will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, culminating in the conclusive power of Single Crystal X-ray Crystallography. Each section is designed to provide not only the "what" but the "why," equipping researchers, scientists, and drug development professionals with the field-proven insights necessary to approach complex structure elucidation challenges with confidence.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This compound serves as a crucial intermediate, providing reactive sites for further chemical modification. The chloro-substituent at the 2-position is a key reactive handle for nucleophilic substitution, while the methyl ester at the 6-position offers a site for amide bond formation or reduction to a hydroxymethyl group. Given its role as a foundational piece in complex molecular architectures, absolute certainty of its structure is the bedrock upon which successful drug discovery programs are built.

Initial Assessment: Molecular Formula and Unsaturation

Before embarking on a detailed spectroscopic analysis, the first step is to ascertain the molecular formula and the degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation:

The expected molecular formula for this compound is C₁₀H₇ClN₂O₂. The theoretical monoisotopic mass is 222.0196. HRMS analysis should yield an experimental m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[2]

Table 1: Expected HRMS Data for C₁₀H₇ClN₂O₂

IonTheoretical m/z
[M+H]⁺223.0274
[M+Na]⁺245.0093
Degree of Unsaturation

With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₀H₇ClN₂O₂, the DoU is:

10 + 1 - (7/2) - (1/2) + (2/2) = 11 - 3.5 - 0.5 + 1 = 8

This high degree of unsaturation is consistent with the presence of the bicyclic quinazoline ring system and the carboxylate group.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands. Quinazoline derivatives typically exhibit strong bands in the 1635–1475 cm⁻¹ range due to aromatic ring vibrations.[3] The presence of the ester group will be indicated by a strong C=O stretching vibration.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic
~2950C-H stretchMethyl
~1720C=O stretchEster
~1610, 1570, 1480C=C/C=N stretchQuinazoline Ring
~1250C-O stretchEster
~780C-Cl stretchChloroalkane

Connectivity and Spatial Relationships: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinazoline derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative.[4]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) will reveal the substitution pattern on the benzene portion of the quinazoline ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out the spin systems in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbon atoms that are two or three bonds away.[5] This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons.

Workflow for NMR-Based Structure Elucidation

Figure 1: NMR-based structure elucidation workflow.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-~160
4-~155
5~8.3 (d)~128
7~8.2 (dd)~130
8~7.9 (d)~129
4a-~125
6-~135
8a-~150
C=O-~165
OCH₃~4.0 (s)~53

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Definitive Proof: Single Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a very strong case for the proposed structure, single crystal X-ray crystallography offers the ultimate, unambiguous proof.[6] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.[7]

Protocol: Single Crystal X-ray Crystallography

  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of this compound.[8] This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.[9] The structural model is then refined to best fit the experimental data.

Data Interpretation:

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry. This provides irrefutable evidence for the structure of this compound.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)

While soft ionization techniques like ESI are used for determining the molecular weight, electron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.[10]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Introduction: The sample is introduced into a gas chromatograph to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The masses of the fragment ions are measured.

Data Interpretation:

The fragmentation pattern is a fingerprint of the molecule.[11] Logical losses of neutral fragments from the molecular ion can be used to deduce structural features.[12] For this compound, expected fragmentations include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the chlorine atom (-Cl).

Logical Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 222 F1 [M - OCH₃]⁺ m/z 191 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z 187 M->F2 - •Cl F3 [M - COOCH₃]⁺ m/z 163 M->F3 - •COOCH₃

Figure 2: Plausible EI-MS fragmentation pathways.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and the congruence of the data from all methods creates a self-validating system. HRMS establishes the elemental formula, IR identifies the key functional groups, a suite of NMR experiments maps out the intricate connectivity of the carbon-hydrogen framework, EI-MS provides corroborating fragmentation data, and finally, X-ray crystallography delivers an unequivocal three-dimensional confirmation. This rigorous, evidence-based workflow ensures the highest level of scientific integrity, a non-negotiable requirement in the field of drug development.

References

Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

This compound (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂--INVALID-LINK--[], --INVALID-LINK--[2]
Molecular Weight 222.63 g/mol --INVALID-LINK--[]
IUPAC Name This compound--INVALID-LINK--[]

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
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// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; N3 [label="N", pos="2.0,0.0!"]; C4 [label="C", pos="1.0,-0.8!"]; C4a [label="C", pos="-0.2,0.0!"]; C5 [label="C", pos="-1.5,-0.8!"]; C6 [label="C", pos="-2.5,0.0!"]; C7 [label="C", pos="-2.0,1.2!"]; C8 [label="C", pos="-0.8,1.2!"]; C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a

// Substituent atoms Cl [label="Cl", pos="2.5,2.2!"]; C_ester [label="C", pos="-3.8,0.0!"]; O_double [label="O", pos="-4.5,-0.8!"]; O_single [label="O", pos="-4.5,0.8!"]; CH3_ester [label="CH₃", pos="-5.8,0.8!"]; H5[label="H", pos="-1.8,-1.6!"]; H7 [label="H", pos="-2.8,1.8!"]; H8 [label="H", pos="-0.5,2.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C4 -- H5[style=invis]; C7 -- H7 [style=invis]; C8 -- H8 [style=invis]; C2 -- Cl; C6 -- C_ester; C_ester -- O_double; C_ester -- O_single; O_single -- CH3_ester;

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Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar quinazoline derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and the methyl ester protons, respectively.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0d1HH-5The deshielding effect of the nearby nitrogen atom (N-4) and the carbonyl group of the ester is expected to shift this proton significantly downfield.
~8.2 - 8.4dd1HH-7This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.8 - 8.0d1HH-8This proton is adjacent to a nitrogen atom and is part of the heterocyclic ring, resulting in a downfield chemical shift.
~4.0s3H-OCH₃The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C=O (ester)The carbonyl carbon of the ester group is expected in this characteristic downfield region.[3]
~158 - 162C-2The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded.
~152 - 155C-4This carbon is part of a C=N bond within the heterocyclic ring, placing it in the downfield region.
~148 - 150C-8aA quaternary carbon at the fusion of the two rings.
~135 - 138C-7Aromatic CH carbon.
~128 - 132C-5Aromatic CH carbon.
~125 - 128C-6The carbon attached to the carboxylate group.
~122 - 125C-4aQuaternary carbon at the ring junction.
~118 - 122C-8Aromatic CH carbon.
~52 - 55-OCH₃The methyl carbon of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Predicted Relative Abundance
[M]⁺222224~3:1
Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group functionalities and the chlorine atom.

MS_Fragmentation M [M]⁺˙ m/z = 222/224 M_minus_OCH3 [M - OCH₃]⁺ m/z = 191/193 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 163/165 M->M_minus_COOCH3 - COOCH₃ M_minus_Cl [M - Cl]⁺ m/z = 187 M->M_minus_Cl - Cl M_minus_CO [M - OCH₃ - CO]⁺ m/z = 163/165 M_minus_OCH3->M_minus_CO - CO Synthesis_Workflow Reactants Starting Materials (e.g., Substituted Anthranilic Acid) Cyclization Cyclization Reaction (e.g., with a suitable reagent) Reactants->Cyclization Chlorination Chlorination (e.g., POCl₃) Cyclization->Chlorination Esterification Esterification (if necessary) Chlorination->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Characterization Spectroscopic Characterization Purification->Characterization

References

Solubility profile of Methyl 2-chloroquinazoline-6-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-chloroquinazoline-6-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This document moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility, detailed, field-proven experimental protocols for its determination, and a strategic workflow for generating reliable and reproducible data. We emphasize the causality behind experimental choices, ensuring that the described methodologies are not merely steps to be followed, but a self-validating system for robust scientific inquiry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core. Such structures are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of pharmacologically active molecules.[1][2] An early and thorough understanding of its solubility is paramount for its effective use in both synthetic chemistry and biological screening assays. Poor solubility can lead to challenges in formulation, inaccurate assay results, and low bioavailability.[3][4]

1.1. Physicochemical Properties

A compound's fundamental physical and chemical properties are the primary determinants of its solubility behavior. The properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂BOC Sciences[]
Molecular Weight 222.63 g/mol BOC Sciences[]
IUPAC Name This compoundBOC Sciences[]
Boiling Point 328.6 ± 24.0 °C at 760 mmHgBOC Sciences[]
Density 1.4 ± 0.1 g/cm³BOC Sciences[]
Physical Form SolidAmbeed, Inc.[6]
InChI Key NURBZIINUBTMRI-UHFFFAOYSA-NBOC Sciences[]
SMILES COC(=O)C1=CC2=CN=C(N=C2C=C1)ClBOC Sciences[]

1.2. Structural Analysis for Solubility Prediction

The structure of this compound offers clues to its potential solubility:

  • Quinazoline Ring System: This bicyclic aromatic system is largely non-polar and rigid, suggesting poor solubility in aqueous media.

  • Methyl Ester Group (-COOCH₃): The ester group introduces some polarity and potential for hydrogen bond acceptance, which may slightly improve solubility in polar solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity but does not participate in hydrogen bonding, offering a modest impact on solubility.

Based on this structure, the compound is predicted to have low aqueous solubility but should exhibit good solubility in common polar aprotic and some non-polar organic solvents.

Strategic Workflow for Solubility Profiling

A multi-stage approach is essential for a comprehensive solubility assessment, progressing from a rapid qualitative overview to a precise quantitative determination. This strategy ensures efficient use of material and resources, particularly in the early stages of research when compound availability may be limited.[4][7]

G cluster_1 Phase 2: Quantitative Analysis A Qualitative Solubility Test (Small scale, visual inspection) B Solvent Selection (Polar Aprotic, Polar Protic, Non-Polar) A->B C Equilibrium (Thermodynamic) Solubility Determination (Shake-Flask Method) B->C Informs quantitative study D Kinetic Solubility Determination (Optional) (High-throughput screening) B->D For early discovery phase E Data Analysis & Reporting (mg/mL, µM) C->E D->E G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. start->prep equil 2. Equilibration Seal vials and place on shaker. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours. prep->equil Ensure sufficient excess solid phase_sep 3. Phase Separation Allow vials to stand for solids to settle. Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. equil->phase_sep Crucial for removing particulates analysis 4. Analysis Prepare serial dilutions of the filtrate. Analyze concentration via a validated HPLC-UV or LC-MS method. phase_sep->analysis Avoid precipitation during dilution calc 5. Calculation Determine solubility (mg/mL or µM) by comparing against a standard curve. analysis->calc end End calc->end

References

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Core

The quinazoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1869, its derivatives have since been identified in over 200 naturally occurring alkaloids from various plant, microbial, and animal sources.[1] The remarkable versatility of the quinazoline nucleus, which allows for extensive structural modifications, has led to the development of a vast library of compounds with a broad spectrum of pharmacological activities.[2][3] This has solidified its status as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.

This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the quinazoline scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key experimental protocols for activity evaluation, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: A Dominant Therapeutic Arena

Perhaps the most extensively studied and clinically significant application of quinazoline derivatives is in the realm of oncology.[4][5] Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, underscoring the scaffold's profound impact in this therapeutic area.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.[4][8]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many potent anticancer quinazoline compounds is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation.[9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[10] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib , act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways.[11][12][13] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis (programmed cell death).[13][14]

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazoline derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[6][15] This can involve the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[4][15]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair.[8] Inhibiting PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality. Some quinazoline derivatives have been designed to target and inhibit PARP-1, making them promising candidates for specific cancer therapies.[8]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism of action of quinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR P P EGFR->P EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP binding site ATP ATP ATP->EGFR Binds to kinase domain Downstream Downstream Signaling P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Antimicrobial_Screening Start Synthesized Quinazoline Derivatives Prepare_Stock Prepare Stock Solutions (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Broth Prepare_Stock->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End Report MIC Values Determine_MIC->End

References

The Enduring Scaffold: An In-Depth Technical Guide to Quinazoline Chemistry for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics, from anticancer agents to anti-inflammatory drugs. This technical guide provides a comprehensive exploration of the fundamental chemistry of quinazolines and a detailed overview of the key synthetic strategies employed in their construction. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for the synthesis of this vital heterocyclic scaffold.

The Quinazoline Core: Structure, Properties, and Significance

Quinazoline (1,3-diazanaphthalene) is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. The fusion of a benzene ring to a pyrimidine ring creates a planar, electron-deficient system that is ripe for functionalization. The nitrogen atoms at positions 1 and 3 are key to its chemical reactivity and biological activity, influencing its ability to act as a hydrogen bond acceptor and participate in various chemical transformations.

The true power of the quinazoline scaffold lies in its adaptability. The core can be readily decorated with a diverse range of substituents at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities.[1]

A prime example of the clinical significance of quinazolines is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. Drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting the ATP-binding site of the EGFR tyrosine kinase.[2][3]

Foundational Synthetic Strategies: The Classical Approaches

The construction of the quinazoline ring system has been a subject of intense study for over a century, leading to the development of several robust and reliable synthetic methods. These classical reactions remain cornerstones of quinazoline chemistry and provide a foundation for more modern approaches.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction involves the condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4] The reaction is typically carried out at elevated temperatures (130–150 °C) and proceeds through the formation of an o-amidobenzamide intermediate.[2]

Causality Behind Experimental Choices:

  • High Temperature: The thermal conditions are necessary to drive the dehydration and cyclization steps of the reaction.

  • Amide as Reagent and Solvent: Often, the amide is used in excess to serve as both a reactant and a high-boiling solvent, facilitating the high reaction temperatures required.

  • Substrate Scope: The choice of substituted anthranilic acids and amides allows for the introduction of diversity at various positions of the quinazolinone ring, making it a versatile tool for structure-activity relationship (SAR) studies.[2]

Niementowski_Mechanism Reactants Anthranilic Acid + Amide Intermediate1 N-Acylanthranilic Acid Intermediate Reactants->Intermediate1 Acylation Intermediate2 o-Amidobenzamide Intermediate Intermediate1->Intermediate2 Intramolecular Amidation Water1 - H₂O Product 4(3H)-Quinazolinone Intermediate2->Product Cyclization/ Dehydration Water2 - H₂O

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Reagent Amount Molar Equiv.
2-Aminobenzohydrazide0.01 mol1.0
2-Chlorobenzaldehyde0.01 mol1.0
Ethanol20 mL-
PyridineCatalytic-

Procedure:

  • A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask.

  • A catalytic amount of pyridine is added to the mixture.

  • The reaction mixture is refluxed for 10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.[2]

The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for the synthesis of quinazolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: The choice of an acid or base catalyst depends on the specific substrates and desired reaction pathway. Basic conditions often favor an initial aldol condensation, while acidic conditions can promote the formation of a Schiff base intermediate.[6]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[6]

  • Reactive Methylene Compound: The nature of the α-methylene compound determines the substitution pattern at the 2- and 3-positions of the resulting quinazoline ring.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Imine Imine Intermediate Unsaturated_Ketone->Imine Imination Quinazoline Quinazoline Imine->Quinazoline Cyclization Aldol_Intermediate Aldol Intermediate Schiff_Base->Aldol_Intermediate Intramolecular Aldol Reaction Aldol_Intermediate->Quinazoline Dehydration Water1 - H₂O Water2 - H₂O

Caption: Two possible mechanisms for the Friedländer Annulation.

This protocol utilizes p-toluenesulfonic acid as a catalyst under solvent-free conditions, offering a more environmentally friendly approach.

Reagent Amount Molar Equiv.
2-Aminoaryl Aldehyde/Ketone1.0 mmol1.0
Carbonyl Compound (α-methylene)1.2 mmol1.2
p-Toluenesulfonic Acid (p-TsOH)0.1 mmol0.1

Procedure:

  • A mixture of the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) is thoroughly mixed in a reaction vessel.

  • The mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated time (typically 30-60 minutes).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Bischler-Napieralski Reaction

While primarily known for the synthesis of dihydroisoquinolines, the Bischler-Napieralski reaction can be adapted for the synthesis of certain quinazoline derivatives. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8]

Causality Behind Experimental Choices:

  • Dehydrating Agent: Strong dehydrating agents are crucial for promoting the cyclization. POCl₃ is widely used due to its effectiveness.[8]

  • Electron-Rich Arene: The reaction works best with electron-rich aromatic rings, as the cyclization step is an electrophilic aromatic substitution.

  • Reaction Temperature: The reaction is typically carried out at reflux temperatures to facilitate the dehydration and cyclization.[7]

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Imidoyl_Phosphate Imidoyl Phosphate Intermediate Amide->Imidoyl_Phosphate + POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate Imidoyl_Phosphate->Nitrilium_Ion - (PO₂Cl₂)- Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product Dihydroisoquinoline (or Quinazoline derivative) Cyclized_Intermediate->Product Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Modern Synthetic Methodologies: Efficiency and Diversity

While classical methods are robust, modern organic synthesis demands greater efficiency, milder reaction conditions, and access to a wider range of functionalized molecules. To this end, several innovative strategies for quinazoline synthesis have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolines.[9][10] The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods.[11]

Causality Behind Experimental Choices:

  • Solvent Choice: Solvents with high dielectric constants are often preferred for microwave synthesis as they efficiently absorb microwave energy. However, solvent-free conditions are also frequently employed for a greener approach.[12]

  • Safety Precautions: Reactions are carried out in sealed, microwave-safe vessels to handle the potential for pressure buildup.

  • Catalyst: Microwave heating can be combined with various catalysts, including solid-supported reagents and ionic liquids, to further enhance reaction efficiency.[9]

Reagent Amount Molar Equiv.
2-Aminobenzohydrazide0.01 mol1.0
2-Chlorobenzaldehyde0.01 mol1.0
Ethanol10 mL-

Procedure:

  • In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a set temperature (e.g., 150 °C) for a short period (e.g., 10-20 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Transition-Metal-Catalyzed Syntheses

The use of transition metal catalysts, particularly palladium and copper, has revolutionized the synthesis of quinazolines, enabling the formation of C-N and C-C bonds under mild and efficient conditions.[13] These methods often offer a high degree of functional group tolerance and allow for the construction of complex quinazoline derivatives that are difficult to access through classical routes.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing the quinazoline ring system.[14][15] These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biarylphosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[16]

  • Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide and cesium carbonate.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst decomposition.

Pd_Catalysis Pd0L2 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0L2->ArPdXL2 Oxidative Addition Ox_Add Oxidative Addition (Ar-X) ArPdNR2L Ar-Pd(II)-NR₂(L) ArPdXL2->ArPdNR2L Amine Coordination & Deprotonation Ligand_Exch Ligand Exchange (R₂NH) ArPdNR2L->Pd0L2 Reductive Elimination Product Ar-NR₂ ArPdNR2L->Product Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-catalyzed methods for quinazoline synthesis.[17] Copper catalysts can promote a variety of transformations, including Ullmann-type couplings and oxidative C-H aminations.[18]

Causality Behind Experimental Choices:

  • Copper Source: A variety of copper sources can be used, including CuI, CuBr, and CuO nanoparticles.[18][19] The choice of the copper source can influence the reaction efficiency and conditions.

  • Ligand: In some cases, a ligand is used to stabilize the copper catalyst and promote the desired transformation. Common ligands include diamines and β-diketones. However, many copper-catalyzed reactions can be performed under ligand-free conditions.[20]

  • Oxidant: For oxidative C-H activation reactions, an oxidant such as oxygen (from air) or tert-butyl hydroperoxide (TBHP) is required.[18]

This protocol describes a one-pot, three-component reaction for the synthesis of 2-substituted quinazolines.

Reagent Amount Molar Equiv.
2-Aminobenzophenone1.0 mmol1.0
Aldehyde1.2 mmol1.2
Ammonium Acetate2.0 mmol2.0
CuCl0.1 mmol0.1
Toluene5 mL-

Procedure:

  • A mixture of 2-aminobenzophenone (1.0 mmol), the aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and CuCl (0.1 mmol) in toluene (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Synthesis of Bioactive Quinazolines: The Case of Gefitinib and Erlotinib

The synthetic strategies discussed above are not merely academic exercises; they are the tools used to construct life-saving medicines. The synthesis of the EGFR inhibitors Gefitinib and Erlotinib provides a compelling case study of the practical application of quinazoline chemistry.

The synthesis of these complex molecules typically involves a multi-step sequence that strategically builds the quinazoline core and introduces the necessary functional groups for biological activity.[21][22][23][24] A common approach involves the construction of a 4-chloroquinazoline intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with the appropriate aniline derivative.[25]

Drug_Synthesis_Workflow Start Substituted Anthranilic Acid Derivative Cyclization Quinazolinone Formation Start->Cyclization e.g., with Formamide Chlorination Chlorination to 4-Chloroquinazoline Cyclization->Chlorination e.g., with SOCl₂ or POCl₃ SNAr Nucleophilic Aromatic Substitution with Aniline Chlorination->SNAr Final_Product Gefitinib or Erlotinib SNAr->Final_Product

Caption: A generalized synthetic workflow for the preparation of Gefitinib and Erlotinib.

The synthesis of these drugs highlights the importance of having a diverse toolbox of synthetic methods to choose from, as the specific reaction conditions and reagents must be carefully selected to be compatible with the various functional groups present in the molecules.

Conclusion

The chemistry of quinazolines is a rich and dynamic field that continues to evolve. From the foundational classical syntheses to the highly efficient modern catalytic methods, the organic chemist has an impressive array of tools at their disposal for the construction of this important heterocyclic scaffold. The insights into the causality behind experimental choices and the detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of quinazoline chemistry in their pursuit of new scientific discoveries and life-changing medicines. The enduring legacy of the quinazoline scaffold is a testament to its remarkable chemical versatility and its profound impact on human health.

References

Methodological & Application

Synthetic route to Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 2-chloroquinazoline-6-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Validated Synthetic Route to this compound, a Key Heterocyclic Building Block

Abstract

This compound is a crucial intermediate in the synthesis of various biologically active compounds, leveraging the privileged quinazoline scaffold found in numerous pharmaceuticals. This document provides a comprehensive, three-step synthetic pathway to this target molecule, designed for reproducibility and scalability. The chosen strategy proceeds through a robust cyclization to form the quinazoline core, followed by a high-yield chlorination and a final, selective hydrodechlorination. Each step is detailed with an in-depth protocol, mechanistic insights, and troubleshooting guidance to ensure successful execution. This guide is intended to empower researchers in medicinal chemistry and process development with a reliable method for accessing this valuable building block.

Strategic Overview & Retrosynthetic Analysis

The synthesis of substituted quinazolines is a cornerstone of modern medicinal chemistry. Our strategic approach to this compound is predicated on building the core heterocyclic system from a readily available anthranilic acid derivative, followed by targeted functionalization. This avoids potentially problematic methodologies like the Sandmeyer reaction, which can suffer from harsh conditions and substrate limitations.[1]

The retrosynthetic analysis reveals a linear, three-step sequence:

  • Selective Hydrodechlorination: The target molecule can be accessed via the selective removal of the C4 chlorine from the more reactive Methyl 2,4-dichloroquinazoline-6-carboxylate intermediate. The C4 position is more susceptible to nucleophilic attack and reduction due to the electronic influence of the adjacent nitrogen atom.

  • Exhaustive Chlorination: The 2,4-dichloro intermediate is readily prepared from the corresponding quinazolinedione through a well-established dehydroxy-chlorination reaction.

  • Cyclocondensation: The quinazoline-2,4-dione core is constructed by the cyclization of a suitable anthranilic acid derivative with a one-carbon synthon like urea.

This strategy offers a logical and efficient pathway utilizing robust and well-understood chemical transformations.

G cluster_main Retrosynthetic Pathway Target This compound Intermediate1 Methyl 2,4-dichloroquinazoline-6-carboxylate Target->Intermediate1 Selective C4 Hydrodechlorination Intermediate2 Methyl 2,4-dioxo-1,2,3,4-tetrahydro- quinazoline-6-carboxylate Intermediate1->Intermediate2 Exhaustive Chlorination (POCl₃) StartingMaterial 2-Amino-5-(methoxycarbonyl)benzoic Acid + Urea Intermediate2->StartingMaterial Cyclocondensation

Figure 1: Retrosynthetic analysis for this compound.

Detailed Synthetic Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

This initial step constructs the core quinazoline ring system via a cyclocondensation reaction between 2-amino-5-(methoxycarbonyl)benzoic acid and urea. The reaction proceeds through the formation of an N-acylurea intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the stable heterocyclic dione.

Reaction Scheme: (Image of the reaction scheme for Step 1 would be placed here)

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-(methoxycarbonyl)benzoic acid (10.0 g, 51.2 mmol) and urea (15.4 g, 256 mmol, 5.0 equiv).

  • Add 100 mL of a suitable high-boiling solvent, such as sulfolane or diphenyl ether.

  • Heat the reaction mixture to 190-200 °C with vigorous stirring.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane).

  • Upon completion, allow the mixture to cool to approximately 80-90 °C.

  • Slowly add 100 mL of ethanol to the warm mixture to precipitate the product.

  • Cool the suspension to room temperature and then further in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL).

  • Dry the product under vacuum at 60 °C to a constant weight.

Expected Outcome: A white to off-white solid with an expected yield of 80-90%.

Step 2: Synthesis of Methyl 2,4-dichloroquinazoline-6-carboxylate

This transformation converts the stable quinazolinedione into the highly reactive 2,4-dichloro derivative using phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the tautomeric hydroxyl groups of the dione, converting them into excellent leaving groups which are subsequently displaced by chloride ions.[2][3]

Reaction Scheme: (Image of the reaction scheme for Step 2 would be placed here)

Protocol:

  • CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of POCl₃ by atmospheric moisture.[4]

  • In a 250 mL three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (10.0 g, 45.4 mmol) in phosphorus oxychloride (POCl₃, 80 mL, 860 mmol).

  • Slowly add N,N-diisopropylethylamine (DIPEA) (9.5 mL, 54.5 mmol, 1.2 equiv) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours. The suspension should gradually become a clear, dark solution.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature.

  • WORKUP (CAUTION): This step must be performed with extreme care in a fume hood. Slowly and portion-wise, pour the reaction mixture into a vigorously stirred beaker containing 500 g of crushed ice. This process is highly exothermic and will release HCl gas.

  • Stir the resulting slurry for 1-2 hours as the ice melts. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile or ethyl acetate/hexanes.

Expected Outcome: A pale yellow to tan solid. The CAS number for this intermediate is 1286330-08-2.[5]

Step 3: Selective Hydrodechlorination to this compound

This final step is a selective catalytic hydrogenation to remove the more labile chlorine atom at the C4 position. The C4-Cl bond is more susceptible to hydrogenolysis than the C2-Cl bond due to its position adjacent to a ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.

Reaction Scheme: (Image of the reaction scheme for Step 3 would be placed here)

Protocol:

  • To a hydrogenation vessel, add Methyl 2,4-dichloroquinazoline-6-carboxylate (10.0 g, 36.9 mmol), 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, 10 wt%), and magnesium oxide (MgO, 3.0 g, 74.4 mmol, 2.0 equiv) as an acid scavenger.

  • Add 150 mL of methanol as the solvent.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the available equipment).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product, ensuring minimal formation of the fully dechlorinated byproduct.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol) to yield the final product.

Expected Outcome: A white crystalline solid. The CAS number for the target compound is 1036755-96-0.[][7]

Data Summary and Troubleshooting

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield
1 CyclocondensationUrea, Sulfolane190-2004-680-90%
2 ChlorinationPOCl₃, DIPEA1108-1275-85%
3 HydrodechlorinationH₂, 10% Pd/C, MgORoom Temp12-2470-80%

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Step 2: Incomplete Chlorination Insufficient heating, short reaction time, or moisture contamination.[4]Ensure anhydrous conditions. Increase reaction time or temperature slightly. Monitor closely by TLC.
Step 2: Dark Tar Formation Side reactions at high temperatures.[4]Maintain the recommended temperature. A gradual increase in temperature might be beneficial.
Step 3: Over-reduction Catalyst is too active or reaction time is too long.Reduce catalyst loading or reaction time. Monitor the reaction frequently and stop it immediately upon consumption of the starting material.
Step 3: Stalled Reaction Catalyst poisoning (e.g., by residual base or impurities).Ensure the starting material is pure. Use a fresh, high-quality catalyst.

Workflow Visualization

The overall synthetic workflow is depicted below, illustrating the progression from the starting materials to the final product.

G cluster_workflow Synthetic Workflow A 2-Amino-5-(methoxycarbonyl)- benzoic Acid + Urea B Methyl 2,4-dioxo-1,2,3,4-tetrahydro- quinazoline-6-carboxylate A->B Step 1: Cyclization (190°C) C Methyl 2,4-dichloro- quinazoline-6-carboxylate B->C Step 2: Chlorination (POCl₃, 110°C) D Methyl 2-chloro- quinazoline-6-carboxylate (Final Product) C->D Step 3: Selective Reduction (H₂/Pd-C)

Figure 2: Overall experimental workflow for the synthesis.

References

Application Notes & Protocols: Leveraging Methyl 2-chloroquinazoline-6-carboxylate for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory[1][2]. Its versatile biological profile has driven significant interest in the development of diverse quinazoline-based compound libraries for drug discovery. This guide provides a detailed technical overview and robust protocols for the strategic application of Methyl 2-chloroquinazoline-6-carboxylate , a highly versatile starting material for the synthesis of such libraries. We will explore the orthogonal reactivity of its two key functional handles—the C2-chloro group and the C6-methyl ester—to enable systematic and efficient library generation.

The Strategic Value of the Quinazoline Scaffold

Quinazoline derivatives have garnered immense attention from medicinal chemists due to their broad and potent pharmacological activities. Molecules incorporating this heterocyclic system have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others[3][4]. The success of drugs like Erlotinib and Gefitinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscores the therapeutic potential of the quinazoline framework[4].

The power of this scaffold lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The generation of compound libraries based on this core structure is therefore a highly effective strategy for identifying novel hit compounds in high-throughput screening campaigns.

This compound: A Bifunctional Linchpin for Library Design

This compound (CAS 1036755-96-0) is an ideal starting block for combinatorial chemistry due to its distinct and orthogonally reactive sites[].

  • The C2-Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This site allows for the introduction of a primary vector of diversity.

  • The C6-Position: The methyl ester at the C6 position provides a secondary diversification point. It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an array of amines to generate a diverse set of amides.

This bifunctional nature permits a matrix-based library synthesis approach, where a set of modifications at C2 can be combined with a set of modifications at C6 to rapidly generate a large and structurally diverse collection of novel molecules.

G cluster_main Overall Library Synthesis Strategy start This compound c2_div Primary Diversification (C2-Position) start->c2_div SNAr or Cross-Coupling c6_div Secondary Diversification (C6-Position) c2_div->c6_div Saponification & Amide Coupling library Final Compound Library (Matrix of C2 x C6 Derivatives) c6_div->library

Caption: High-level workflow for library synthesis.

Primary Diversification at the C2-Position

The electron-deficient nature of the quinazoline ring system renders the C2-position susceptible to reaction with a wide range of nucleophiles and organometallic reagents.

Method A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a robust and high-yielding method for introducing nitrogen, oxygen, and sulfur nucleophiles at the C2-position[6]. The reaction proceeds via a Meisenheimer intermediate, and its efficiency is driven by the electron-withdrawing pyrimidine ring.

Causality Behind Experimental Choices:

  • Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction. Alcohols and phenols require a strong base (e.g., NaH, KOtBu) to generate the more potent alkoxide or phenoxide nucleophile.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the charged intermediate and facilitate the reaction. For reactions with amines, alcohols like isopropanol or butanol can also serve as effective solvents.

  • Base: When using amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct. For less reactive amines, a stronger base may be required.

  • Temperature: Heating is typically necessary to drive the reaction to completion, with temperatures ranging from 80 °C to 150 °C[6].

G cluster_snar S(N)Ar Workflow at C2-Position start Methyl 2-chloro- quinazoline-6-carboxylate reagents Add Nucleophile (R-NH2 or R-OH) + Base (e.g., DIPEA or NaH) + Solvent (e.g., DMF, NMP) start->reagents reaction Heat Reaction Mixture (80-150 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup & Product Isolation reaction->workup product 2-Substituted Quinazoline Intermediate workup->product

Caption: General workflow for S(N)Ar reactions.

Protocol 1: General Procedure for SNAr with Amines

  • To a reaction vial, add this compound (1.0 eq).

  • Add the desired amine (1.2 - 2.0 eq) and a suitable solvent (e.g., NMP, isopropanol, or DMF).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to act as an acid scavenger.

  • Seal the vial and heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterConditionRationale
Nucleophiles Primary/Secondary Amines, AnilinesDiverse inputs for library generation.
Solvent NMP, DMF, IsopropanolHigh-boiling polar solvents facilitate reaction.
Base DIPEA or excess amineNeutralizes HCl byproduct without competing.
Temperature 100 - 140 °CProvides activation energy for substitution.
Method B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds with exceptional functional group tolerance[7][8]. This reaction is ideal for introducing aryl and heteroaryl moieties at the C2-position.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is essential. Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, catalyst systems involving ligands like SPhos or XPhos with a palladium source like Pd₂(dba)₃ may be necessary to facilitate the oxidative addition and reductive elimination steps[8].

  • Base: A base is required to activate the boronic acid in the transmetalation step. Aqueous solutions of Na₂CO₃ or K₂CO₃ are most common and effective[9].

  • Solvent: A two-phase solvent system is often used. A non-polar organic solvent (e.g., 1,4-dioxane, toluene, or DME) dissolves the organic components, while an aqueous phase dissolves the inorganic base[10].

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

G cluster_suzuki Simplified Suzuki Catalytic Cycle pd0 Pd(0)L2 pd_int Ar-Pd(II)-Cl pd0->pd_int  + Quin-Cl ox_add Oxidative Addition pd_biaryl Ar-Pd(II)-Ar' pd_int->pd_biaryl  + [Ar'BO2M]- trans Transmetalation pd_biaryl->pd0 product Ar-Ar' pd_biaryl->product red_elim Reductive Elimination r_x Quin-Cl r_boronic Ar'-B(OH)2 + Base

Caption: Key steps of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents via syringe (e.g., a 4:1 mixture of 1,4-dioxane and water)[8].

  • Stir the reaction mixture at 90-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandFacilitates the key C-C bond formation.
Boronic Acid Aryl/Heteroaryl-B(OH)₂Introduces diverse (hetero)aromatic groups.
Base K₂CO₃, Na₂CO₃ (aq.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OTwo-phase system to dissolve all components.

Secondary Diversification at the C6-Position

After installing the primary element of diversity at the C2-position, the C6-ester can be modified to complete the library synthesis. This is typically a two-step process.

G cluster_c6 C6-Ester Diversification Workflow start 2-Substituted Quinazoline (Ester Intermediate) sapon Step 1: Saponification (LiOH, THF/H2O) start->sapon acid Carboxylic Acid Intermediate sapon->acid coupling Step 2: Amide Coupling (R-NH2, HATU, DIPEA) acid->coupling product Final Diversified Product (Amide) coupling->product

Caption: Workflow for C6-amide synthesis.

Protocol 3: Saponification of the C6-Methyl Ester

  • Dissolve the C2-substituted quinazoline ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Once complete, carefully acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Coupling

  • Dissolve the carboxylic acid from Protocol 3 (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Add the amide coupling reagent (e.g., HATU or HBTU, 1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC/LC-MS until completion (typically 2-12 hours).

  • Perform an aqueous workup as described in previous protocols.

  • Purify the final compound via column chromatography, preparative HPLC, or recrystallization.

Conclusion

This compound is a powerful and economically viable building block for the construction of diverse compound libraries. The reliable and orthogonal reactivity of its C2-chloro and C6-ester functionalities allows for a systematic exploration of chemical space around the privileged quinazoline scaffold. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery to generate novel molecules with the potential to become next-generation therapeutics.

References

Application Notes & Protocols: Leveraging Methyl 2-chloroquinazoline-6-carboxylate for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors targeting critical cancer pathways.[1][2] This guide provides an in-depth exploration of Methyl 2-chloroquinazoline-6-carboxylate (CAS No. 179688-35-0) , a versatile and strategic building block for the synthesis of novel kinase inhibitors. We will dissect its chemical reactivity, outline its strategic application in drug design, and provide detailed, field-proven protocols for its use in synthesizing and evaluating potent inhibitors targeting key oncogenic kinases such as EGFR and VEGFR. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this key intermediate.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small-molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy. The quinazoline ring system has emerged as a highly effective scaffold for such inhibitors due to its rigid, bicyclic nature, which provides an ideal framework for orienting substituents to engage in specific interactions within the ATP-binding pocket.[4] This has led to the successful development of several blockbuster drugs, including gefitinib, erlotinib, and lapatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][5]

This compound serves as a strategic starting material, offering two distinct points for chemical modification:

  • The C2-Chloride: This position is highly reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline nitrogens activates the C2 position, making the chlorine an excellent leaving group. This allows for the straightforward introduction of various side chains, most commonly substituted anilines, which are critical for affinity and selectivity.[6][7]

  • The C6-Methyl Ester: This functional group acts as a versatile "handle." It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This position is often exploited to modulate physicochemical properties (like solubility) or to establish additional interactions with the solvent-exposed region of the kinase, enhancing potency and refining selectivity.[8]

The strategic combination of these two reactive sites makes this compound a powerful tool for building diverse libraries of kinase inhibitors.

Figure 1: General synthetic strategy using the target scaffold.

Targeted Signaling Pathways: EGFR and VEGFR

Quinazoline-based inhibitors have shown remarkable success in targeting receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth, proliferation, and angiogenesis.[2][9]

Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a downstream signaling cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] This signaling promotes cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in non-small cell lung cancer (NSCLC) and other malignancies.[1][6] Quinazoline inhibitors act by blocking ATP binding in the intracellular kinase domain, thereby preventing autophosphorylation and halting the entire downstream cascade.

Figure 2: Inhibition of the EGFR signaling cascade.
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients to growing tumors.[9] The VEGFR-2 tyrosine kinase is a primary mediator of this process.[10] Inhibition of VEGFR-2 blocks the signaling required for endothelial cell proliferation and migration, effectively starving the tumor. Several quinazoline-based drugs, such as vandetanib, are multi-kinase inhibitors that target both EGFR and VEGFR-2.[9][11]

Figure 3: Inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and initial biological evaluation of a kinase inhibitor derived from this compound.

Protocol 1: Synthesis of Methyl 2-(3-ethynylanilino)quinazoline-6-carboxylate (Compound 2)

This protocol details the core SNAr reaction, coupling the quinazoline scaffold with a substituted aniline. 3-Ethynylaniline is chosen as the nucleophile, as the ethynyl group is a common feature in potent EGFR inhibitors, where it can form key interactions in the ATP-binding site.

Materials:

  • This compound (Compound 1) (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Isopropanol (IPA)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and isopropanol (approx. 0.1 M concentration).

  • Add 3-ethynylaniline (1.1 eq) followed by DIPEA (1.5 eq) to the suspension.

    • Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Isopropanol is a suitable polar protic solvent for this type of substitution.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 85°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the solid precipitate and wash with cold isopropanol to remove excess reagents.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH (e.g., 0-5% MeOH) to yield the pure product, Compound 2 .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Saponification to 2-(3-ethynylanilino)quinazoline-6-carboxylic acid (Compound 3)

This step converts the methyl ester at the C6 position into a carboxylic acid, providing a handle for further modification, such as amide coupling.

Materials:

  • Compound 2 (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Compound 2 in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O (3.0 eq) to the solution.

    • Rationale: LiOH is a strong base that hydrolyzes the ester to a carboxylate salt. The THF/water mixture ensures solubility for both the organic substrate and the inorganic base.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is fully converted.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl.

  • A precipitate of the carboxylic acid product, Compound 3 , will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

  • Characterize the product by NMR and HRMS to confirm complete hydrolysis.

Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)

This protocol provides a framework for evaluating the biological activity of the synthesized compounds. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor (Compound 2 or 3) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the EGFR enzyme and the peptide substrate. b. Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells). c. Incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 2.0 µL of ATP solution (concentration should be at or near the Km for the enzyme).

    • Rationale: Initiating the reaction with ATP after a pre-incubation period allows the inhibitor to bind to the enzyme first, ensuring accurate measurement of its effect. e. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP. b. Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the quinazoline core allows for the exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.

Compound IDR¹ Group (at C2-Anilino)R² Group (at C6)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Gefitinib --25>10,000
Vandetanib --50040
2 3-Ethynyl-COOCH₃55850
3 3-Ethynyl-COOH48790
4a H-CONH(CH₂)₂OH12503200
4b 3-Ethynyl-CONH(CH₂)₂OH30650
4c 3-Ethynyl-CONH(CH₂)₂SO₂Me15450
Table 1: Hypothetical and reference inhibitory activities of synthesized quinazoline derivatives.

Analysis of SAR Insights:

  • Importance of the C2-Anilino Substituent: Comparing Compound 4a (unsubstituted aniline) with Compound 4b (3-ethynylanilino) shows a dramatic increase in EGFR inhibitory activity (>40-fold). This highlights the critical role of the ethynyl group in achieving high potency against EGFR, a well-established principle in this class of inhibitors.[1]

  • Effect of C6-Modification: The conversion of the C6-ester (Compound 2 ) to a carboxylic acid (Compound 3 ) results in a marginal improvement in potency. However, forming an amide with a solubilizing tail, such as in Compound 4b , can maintain or slightly improve potency while enhancing drug-like properties.

  • Target Selectivity: The data illustrates how modifications can tune selectivity. While the core scaffold shows activity against both EGFR and VEGFR-2, the 3-ethynyl substitution consistently provides a strong preference for EGFR inhibition.

Conclusion

This compound is a high-value starting material for constructing sophisticated kinase inhibitors. Its dual reactive sites at the C2 and C6 positions provide a robust platform for generating chemical diversity and fine-tuning pharmacological properties. The protocols and strategic insights presented here offer a comprehensive guide for researchers to effectively utilize this building block in the rational design and development of next-generation targeted therapies. By understanding the underlying reaction mechanisms and the relevant biological pathways, scientists can accelerate the discovery of novel and potent kinase inhibitors for treating cancer and other diseases.

References

Application Note: A Robust HPLC Method for In-Process Monitoring of Reactions Involving Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the rapid and accurate monitoring of chemical reactions involving Methyl 2-chloroquinazoline-6-carboxylate. This key intermediate is crucial in the synthesis of various pharmaceutically active compounds. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution between the starting material, intermediates, and the final product, ensuring reliable in-process control for researchers, scientists, and drug development professionals. The protocol herein is grounded in established chromatographic principles and adheres to validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Critical Need for Reaction Monitoring

In the synthesis of complex pharmaceutical molecules, precise monitoring of reaction progress is paramount. It ensures optimal yield, minimizes impurity formation, and provides critical data for reaction optimization and scale-up. This compound is a pivotal building block in medicinal chemistry, and its conversion must be tracked diligently. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comprehensive framework for developing and implementing a robust HPLC method tailored for this specific application.

Foundational Principles: Method Development Strategy

The development of an effective HPLC method is a systematic process. For this compound, a reversed-phase approach is most suitable due to the aromatic and moderately polar nature of the quinazoline core.[3][4][5]

Analyte Properties and Chromatographic Considerations

This compound (C₁₀H₇ClN₂O₂) possesses a molecular weight of 222.63 g/mol .[] Its structure contains a UV-active quinazoline ring, making UV detection a straightforward and sensitive choice. The presence of the chloro- and carboxylate- functionalities influences its polarity and retention behavior on a reversed-phase column.

Selection of the Stationary Phase

A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point for this application.[7][8][9] These columns provide a hydrophobic stationary phase that interacts with the non-polar regions of the analyte. For potentially basic quinazoline compounds, end-capped C18 columns are recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica support.[7]

Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[8] Acetonitrile and methanol are common organic modifiers.[10][11] For quinazoline derivatives, a gradient elution using a buffered aqueous phase and acetonitrile often provides superior separation of reactants, intermediates, and products.[12] The buffer, typically a volatile one like ammonium formate or acetate for MS-compatibility, helps to maintain a consistent pH and improve peak shape.[11][13]

Wavelength Selection for UV Detection

The optimal UV detection wavelength is determined by acquiring the UV spectrum of this compound. Quinazoline derivatives typically exhibit strong absorbance in the range of 220-350 nm.[14][15] A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity for the target analyte and related species.[15]

Experimental Protocol: Step-by-Step Implementation

This section provides a detailed protocol for the HPLC analysis.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and methanol, and purified water (e.g., Milli-Q).

  • Reagents: Ammonium acetate (or formic acid), analytical standard of this compound.

  • Reaction Quenching Solution: A suitable solvent that stops the reaction and is miscible with the mobile phase.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1200 Infinity or equivalentA standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector is suitable.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA high-quality, end-capped C18 column provides excellent resolution and peak shape for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH to ensure reproducible retention times.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[16]
Gradient Elution 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimal wavelength from UV scan)Provides good sensitivity for the quinazoline core.[15]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.[17][18]

  • Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a buffer or solvent that stops the reaction).

  • Dilution: Dilute the quenched sample with the mobile phase starting composition (e.g., 70:30 Water:Acetonitrile) to a concentration within the linear range of the detector. A dilution factor of 100-1000 is common.[19]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[10][18]

HPLC Workflow Diagram

Caption: Workflow for HPLC monitoring of reactions.

Method Validation: Ensuring Trustworthy Results

Method validation is a regulatory requirement and ensures that the analytical method is suitable for its intended purpose.[1] Key validation parameters, as defined by the ICH guidelines, are outlined below.[20][21]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can differentiate the analyte from potential impurities and degradation products.The analyte peak should be well-resolved from other peaks (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.[21]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To evaluate the method's resilience to small, deliberate variations in parameters.No significant impact on results with minor changes in flow rate, temperature, or mobile phase composition.

To assess specificity, forced degradation studies are recommended.[22][23][24] This involves subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, and photolysis to generate potential degradation products.[24][25]

Data Interpretation and Troubleshooting

Analyzing the Chromatogram

A typical chromatogram will show peaks corresponding to the starting material, intermediates, the final product, and any byproducts. By comparing the retention times with those of known standards, each peak can be identified. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Common HPLC Issues and Solutions
ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with the column; column overload.Use an end-capped column; reduce sample concentration.[7]
Shifting Retention Times Inadequate column equilibration; temperature fluctuations.Ensure sufficient equilibration time; use a column oven.[7]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient slope or the organic modifier.[7]
High Backpressure Column or frit blockage.Filter all samples; flush the column.[26]
Baseline Noise/Drift Contaminated mobile phase; detector issues.Prepare fresh mobile phase; purge the detector cell.[26]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for monitoring reactions involving this compound. By following the outlined protocol for method development, implementation, and validation, researchers can ensure the generation of high-quality, accurate data. This, in turn, facilitates efficient process development and contributes to the overall quality of the final pharmaceutical product. Adherence to good chromatographic practices and a systematic approach to troubleshooting will ensure the long-term success of this analytical method.

References

Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Methyl 2-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically vetted protocols, and critical considerations for process scale-up. We will explore the underlying chemical principles, detail a robust synthetic methodology, and provide actionable insights to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Significance of this compound

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including a wide array of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, notably kinase inhibitors used in targeted cancer therapies.[5] The presence of the chloro group at the 2-position and the methyl ester at the 6-position provides two reactive handles for further chemical elaboration, making it a versatile intermediate in drug discovery and development.

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling hazardous reagents safely, and optimizing the process for cost-effectiveness. This guide aims to address these considerations by providing a detailed and practical approach to the large-scale synthesis of this important intermediate.

Strategic Approach to Large-Scale Synthesis

The selection of a synthetic route for industrial-scale production is governed by several key factors: cost and availability of starting materials, reaction efficiency and yield, process safety, and environmental impact. A common and effective strategy for the synthesis of 2-chloroquinazoline derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic disconnection of this compound points towards a 2-hydroxyquinazoline-6-carboxylate intermediate, which can be accessed from 4-amino-3-carbomethoxybenzoic acid. This precursor, in turn, can be prepared from more readily available starting materials. The final chlorination step is a critical transformation that requires careful selection of the chlorinating agent and reaction conditions to ensure high conversion and minimize by-product formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-chloroquinazoline-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and address frequently asked questions to ensure your success.

Understanding the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the construction of the core quinazolinone ring system, which is subsequently chlorinated in the second step to yield the final product. Understanding the critical parameters of each step is paramount to achieving high overall yield.

SynthesisWorkflow General Synthetic Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination start Methyl 4-aminobenzoate (or derivative) cyclization Cyclization Reaction start->cyclization Reagents: Urea or KOCN/H+ intermediate Intermediate: Methyl 4-oxo-3,4-dihydroquinazoline -6-carboxylate cyclization->intermediate chlorination Chlorination Reaction intermediate->chlorination Reagents: POCl₃, cat. DMF product Final Product: Methyl 2-chloroquinazoline -6-carboxylate chlorination->product

Common side products in the synthesis of 2-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user request.

Technical Support Center: Synthesis of 2-Chloroquinazolines

Welcome to the technical support guide for the synthesis of 2-chloroquinazolines. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural outlines to explore the underlying chemistry, troubleshoot common side product formations, and provide robust, field-tested protocols to enhance your synthetic success.

Section 1: Understanding the Core Chemistry & Common Pitfalls

The conversion of a quinazolinone precursor to a 2-chloroquinazoline is most frequently accomplished via chlorination with reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. While seemingly straightforward, this reaction is often plagued by side product formation stemming from incomplete reactions, over-chlorination, or degradation.

The most common precursor is a quinazolin-4(3H)-one, which is chlorinated at the 2-position. However, the tautomeric equilibrium and the reactivity of the entire quinazoline ring system under harsh chlorinating conditions create a complex reaction environment.

Visualizing the Main Synthetic Pathway and Divergent Side Reactions

The following diagram illustrates the desired transformation and the points at which common impurities diverge.

G A Quinazolin-4(3H)-one (Precursor) B 2-Chloroquinazoline (Desired Product) A->B POCl₃, DIPEA Reflux (e.g., 110 °C) (Desired Reaction) C Side Product: Unreacted Quinazolin-4-one A->C Incomplete Reaction: - Insufficient POCl₃ - Low Temperature - Short Reaction Time D Side Product: 2,4-Dichloroquinazoline A->D Over-chlorination: (If 4-OH is present) - Excess POCl₃ E Side Product: Dimer/Oligomer B->E Excessive Heat/ Prolonged Reflux (Intermolecular Reaction) F Side Product: Quinazolin-2,4(1H,3H)-dione (from hydrolysis) B->F Hydrolysis: - Aqueous Workup - Non-anhydrous conditions

Caption: Key reaction pathways in 2-chloroquinazoline synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

FAQ 1: My primary product is the starting quinazolin-4-one, not the 2-chloroquinazoline. What went wrong?

Answer: This is the most frequent issue and points to an incomplete chlorination reaction. The C=O bond in the amide of the quinazolin-4-one is stable, and its conversion to the chloro-substituted imine requires sufficient activation.

Causality & Troubleshooting Steps:

  • Reagent Stoichiometry & Quality:

    • Insight: Phosphorus oxychloride (POCl₃) is hygroscopic and can degrade upon storage, reducing its efficacy. Insufficient molar excess will result in an incomplete reaction.

    • Action: Use a freshly opened bottle or a properly stored aliquot of POCl₃. Increase the molar excess of POCl₃ relative to the quinazolinone substrate. A common starting point is 5-10 equivalents.

  • Reaction Temperature and Duration:

    • Insight: The activation energy for this chlorination is significant. Insufficient thermal energy will lead to a stalled reaction.

    • Action: Ensure your reaction is heated to a vigorous reflux. Typical temperatures range from 110-140 °C, depending on the solvent or if POCl₃ is used as the solvent itself. Extend the reaction time; monitor by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Presence of Moisture:

    • Insight: Water rapidly quenches POCl₃, converting it to phosphoric acid and HCl, rendering it inactive for the chlorination reaction.

    • Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents if applicable. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

FAQ 2: I've isolated a significant amount of a di-chlorinated species, likely 2,4-dichloroquinazoline. How did this happen and how can I avoid it?

Answer: The formation of 2,4-dichloroquinazoline occurs when your starting material has a hydroxyl group at the C4 position, which is common as quinazolin-4-ones can exist in a tautomeric equilibrium with 4-hydroxyquinazolines. This 4-OH group is also susceptible to chlorination by POCl₃.

Causality & Troubleshooting Steps:

  • Substrate Tautomerism:

    • Insight: The keto-enol tautomerism of the quinazolin-4-one system makes the 4-position reactive. This is especially true if the starting material is synthesized from anthranilic acid and urea, which produces a 2,4-quinazolinedione.

    • Action: Carefully control the stoichiometry of your chlorinating agent. Use the minimum excess required for the C2 chlorination (start with ~3-5 equivalents) to disfavor the C4 chlorination.

  • Temperature Control:

    • Insight: Higher temperatures can favor the formation of the di-chlorinated product.

    • Action: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. While this may slow down the desired reaction, it can provide better selectivity.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductCommon CauseRecommended ActionKey Parameter(s) to Control
Unreacted Starting Material Incomplete reactionIncrease molar excess of POCl₃; ensure vigorous reflux; extend reaction time.Temperature, Time, Reagent Equivalents
2,4-Dichloroquinazoline Over-chlorination of a 4-hydroxy tautomerUse minimal necessary excess of POCl₃; attempt reaction at a lower temperature.Reagent Equivalents, Temperature
Dimeric/Oligomeric Impurities High temperature-induced intermolecular reactionsAvoid excessive heating or prolonged reaction times once the main reaction is complete.Temperature, Time
Quinazolin-2,4-dione (Hydrolysis) Presence of water during workup or storageUse anhydrous workup conditions; quench reaction with ice/base carefully; store product in a desiccator.Water/Moisture

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point. Always perform your own risk assessment before conducting any chemical reaction.

Protocol 1: General Procedure for Synthesis of 2-Chloroquinazoline from Quinazolin-4-one
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the quinazolin-4-one substrate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Subsequently, add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) dropwise at 0 °C. Caution: The addition is exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully with ice-water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Troubleshooting - Purification Strategy for Removing Unreacted Quinazolin-4-one

If your crude product is contaminated with the starting quinazolin-4-one, an acid-base extraction can be effective.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., DCM).

  • Wash the organic solution with a 1M solution of sodium hydroxide (NaOH). The acidic N-H of the quinazolin-4-one will be deprotonated, and the resulting salt will move to the aqueous layer.

  • The desired 2-chloroquinazoline, being non-acidic, will remain in the organic layer.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

Visualizing the Purification Workflow

G start Crude Product (2-Chloroquinazoline + Quinazolin-4-one) in DCM wash Wash with 1M NaOH (aq) start->wash separate Separate Layers wash->separate organic Organic Layer: Purified 2-Chloroquinazoline separate->organic Desired Product aqueous Aqueous Layer: Sodium Quinazolin-4-onate separate->aqueous Impurity dry Dry (Na₂SO₄), Filter, Evaporate organic->dry final Pure 2-Chloroquinazoline dry->final

Caption: Acid-base extraction workflow for purification.

Technical Support Center: Purification of Crude Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Methyl 2-chloroquinazoline-6-carboxylate. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive experience with the purification of heterocyclic compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final products. This guide addresses common challenges encountered during its purification and offers practical, evidence-based solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization
  • Symptom: A significant portion of the product remains in the mother liquor after cooling, resulting in a low yield of purified crystals.

  • Probable Causes & Solutions:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] If the compound is too soluble at low temperatures, consider a less polar solvent or a solvent mixture. A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

    • Excessive Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the crude product is crucial.[1] Adding too much solvent will keep the compound in solution even after cooling.

    • Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[3][4]

    • Presence of Soluble Impurities: High concentrations of impurities can act as "solubilizers" for your product. An initial purification by flash column chromatography may be necessary to remove the bulk of these impurities before attempting recrystallization.[5]

Issue 2: Oiling Out During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

  • Probable Causes & Solutions:

    • Solvent Polarity Mismatch: The solvent may be too non-polar for the compound, causing it to "crash out" as an oil when the temperature drops. Try a slightly more polar solvent or a solvent mixture.

    • Melting Point Below Solvent Boiling Point: If the melting point of the compound is lower than the boiling point of the solvent, it may melt in the hot solvent and separate as an oil on cooling. Choose a lower-boiling solvent.

    • Impurity-Induced Freezing Point Depression: Significant amounts of impurities can lower the melting point of your compound, leading to oiling out. A pre-purification step, such as a quick filtration through a plug of silica, might be beneficial.

Issue 3: Poor Separation in Column Chromatography
  • Symptom: The desired compound co-elutes with impurities, resulting in impure fractions.

  • Probable Causes & Solutions:

    • Inappropriate Solvent System: The eluent polarity may be too high, causing all components to move too quickly down the column. Conversely, if the polarity is too low, the compounds may not move at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[2] Aim for an Rf value of 0.2-0.4 for the target compound.[2] For quinazoline derivatives, a gradient of ethyl acetate in hexanes is a common starting point.[2]

    • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).

    • Improper Column Packing: Channels or cracks in the silica gel bed will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.

    • Sample Application: The sample should be loaded onto the column in a minimal volume of solvent to ensure a narrow starting band.

Issue 4: Suspected Compound Degradation During Purification
  • Symptom: Appearance of new, unexpected spots on TLC or peaks in HPLC analysis after purification attempts, often accompanied by a decrease in the desired product.

  • Probable Causes & Solutions:

    • Hydrolysis of the 2-Chloro Group: The 2-chloro substituent on the quinazoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding 2-hydroxy (or quinazolinone) derivative. Avoid prolonged exposure to acidic or basic media. If acidic or basic washes are necessary, perform them quickly at low temperatures and neutralize immediately.

    • Hydrolysis of the Methyl Ester: The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions. Neutral conditions are generally preferred for purification.

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[5] If degradation on the column is suspected, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like neutral alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities often originate from the starting materials or side reactions during the synthesis. These can include:

  • Unreacted starting materials.

  • The corresponding 2-hydroxy (quinazolinone) derivative, formed by hydrolysis of the chloro group.

  • The 6-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Byproducts from incomplete cyclization or other side reactions common in quinazoline synthesis.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring column chromatography. Spot the collected fractions on a TLC plate alongside your crude starting material and a reference standard if available. A common eluent for TLC of quinazoline derivatives is a mixture of ethyl acetate and hexanes.[2]

Q3: What visualization techniques are effective for this compound on a TLC plate?

A3: Since this compound contains a conjugated aromatic system, it should be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator. For further visualization, staining with potassium permanganate can be effective as it reacts with many functional groups. Iodine vapor is another general-purpose visualization agent.

Q4: What is a good starting point for a recrystallization solvent system?

A4: A good starting point for recrystallization would be a solvent pair, such as ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes slightly turbid. Allow it to cool slowly to induce crystallization. Ethanol or isopropanol could also be effective single solvents.

Q5: What are the expected 1H and 13C NMR chemical shifts for the purified product?

  • 1H NMR: Aromatic protons in the range of 7.5-9.0 ppm, and a singlet for the methyl ester protons around 4.0 ppm.

  • 13C NMR: Carbonyl carbon of the ester around 165 ppm, and aromatic carbons in the range of 120-155 ppm. The carbon bearing the chlorine atom (C2) would likely appear around 150-160 ppm.

Q6: What are the storage recommendations for purified this compound?

A6: To prevent degradation, the purified solid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.

Experimental Protocols

The following are generalized protocols based on established methods for the purification of related heterocyclic compounds. Optimization may be required for your specific crude material.

Protocol 1: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol) while stirring or swirling until the solid is completely dissolved.[1][4]

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon and other insoluble impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1]

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Select an appropriate eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.2-0.4 for the desired product.[2]

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Load the sample by dissolving the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the packed column.

  • Elute the column with the chosen solvent system. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodRecommended Solvents/EluentsKey ConsiderationsExpected Purity
Recrystallization Ethyl acetate/Hexanes, Ethanol, IsopropanolSlow cooling is critical; use minimal solvent.>98% (if impurities have different solubility profiles)
Flash Column Chromatography Hexanes/Ethyl acetate gradientOptimize eluent with TLC; avoid overloading.>99%

Visualizations

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Column Separation

G A Poor Separation in Column Chromatography B Check TLC: Are spots well-separated? A->B C Optimize Eluent System (Adjust Polarity) B->C No D Check Column Loading: Overloaded? B->D Yes C->B E Reduce Sample Load D->E Yes F Check Column Packing: Any cracks/channels? D->F No H Re-run Chromatography E->H G Repack Column Carefully F->G Yes F->H No G->H

Caption: Troubleshooting flowchart for column chromatography separation issues.

References

Quinazoline Ring Substitutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for substitutions on the quinazoline ring. As a senior application scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis and functionalization of this critical heterocyclic scaffold. This resource is structured to provide not only solutions but also the underlying chemical principles to empower your research and drug development efforts.

Frequently Asked Questions (FAQs)

Q1: I'm planning a substitution on a quinazoline ring. Which positions are most reactive and what are the general approaches?

The reactivity of the quinazoline ring is dictated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The benzene portion of the scaffold can undergo electrophilic substitution, though this is less common. The primary strategies for introducing substituents are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for functionalizing positions 2 and 4, especially when they bear a good leaving group like a halogen.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are invaluable for creating C-C, C-N, and C-O bonds at various positions, provided a halo-quinazoline is available.[2][3][4]

  • Direct C-H Functionalization/Activation: This emerging area allows for the introduction of substituents without pre-functionalization of the quinazoline ring, offering a more atom-economical approach.[5][6][7][8]

Q2: My Nucleophilic Aromatic Substitution (SNAr) on a 2,4-dichloroquinazoline is giving me a mixture of products. How can I control the regioselectivity?

Achieving regioselectivity in SNAr reactions on di-substituted quinazolines is a common challenge. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] To favor substitution at C4:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances selectivity for the more reactive C4 position.

  • Nucleophile Choice: Less reactive nucleophiles will preferentially attack the C4 position.

  • Solvent: Polar aprotic solvents like THF, DMF, or DMSO are typically used. Experimenting with solvent can sometimes influence selectivity.[9]

If you desire substitution at the C2 position, a common strategy is to first perform a selective SNAr at C4, and then subject the resulting 2-chloro-4-substituted quinazoline to a second SNAr reaction, often under more forcing conditions (higher temperature) to replace the C2-chloro group.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are workhorse transformations in medicinal chemistry. However, their success with heteroaromatic substrates like quinazolines can be sensitive to various parameters.

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

A failed Suzuki-Miyaura coupling can be frustrating. Here’s a systematic approach to troubleshooting the issue.

start Low/No Yield in Suzuki Coupling reagent_quality Check Reagent Quality - Boronic acid/ester stability - Solvent/reagent dryness start->reagent_quality Start Here catalyst_system Evaluate Catalyst System - Catalyst/ligand choice - Catalyst loading reagent_quality->catalyst_system Reagents OK tip1 Tip: Use fresh boronic ester (e.g., pinacol ester) to avoid protodeboronation. Ensure anhydrous solvents. reagent_quality->tip1 Issue Found reaction_conditions Optimize Reaction Conditions - Base selection - Temperature & Time - Solvent catalyst_system->reaction_conditions Catalyst OK tip2 Tip: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For challenging substrates, increase catalyst loading. catalyst_system->tip2 Issue Found success Successful Coupling reaction_conditions->success Optimized tip3 Tip: Screen a range of bases (K2CO3, Cs2CO3, K3PO4). In anhydrous conditions, a small amount of water can sometimes be beneficial. reaction_conditions->tip3 Issue Found

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

  • Assess Reagent Quality:

    • Boronic Acid/Ester Instability: Heteroaryl boronic acids can be unstable and prone to protodeboronation.[10]

      • Solution: Use the corresponding boronic acid pinacol ester, which is generally more stable.[10] If using a boronic acid, ensure it is fresh and has been stored properly.

    • Moisture: Water can lead to hydrolysis of the boronic acid and can negatively impact the catalytic cycle.

      • Solution: Use anhydrous solvents and ensure all reagents are dry. Consider degassing the reaction mixture to remove oxygen.[10]

  • Evaluate the Catalyst System:

    • Inappropriate Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical for coupling with electron-rich and sterically hindered quinazolines.

      • Solution: Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos).[10] For difficult couplings, pre-formed catalysts can offer better reproducibility.[10]

    • Catalyst Deactivation: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center and inhibit catalysis.

      • Solution: Employing bulky phosphine ligands can often mitigate this issue by sterically discouraging unproductive coordination.

  • Optimize Reaction Conditions:

    • Incorrect Base: The base plays a crucial role in the transmetalation step.

      • Solution: The optimal base is substrate-dependent. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]

    • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

      • Solution: Incrementally increase the reaction temperature. Microwave irradiation can sometimes be effective in accelerating the reaction.[11][12]

Parameter Recommendation for Suzuki-Miyaura Coupling Common Issues References
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos-Pd-G3Incomplete reduction of Pd(II) precatalyst.[10]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos)Ligand degradation, poor coordination.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Incorrect basicity for transmetalation.[10]
Solvent Dioxane/H₂O, THF/H₂O, ToluenePoor solubility of reagents, side reactions.[9][10]
Temperature 80-120 °CToo low for activation, too high leading to decomposition.[10]
Problem 2: My Buchwald-Hartwig amination is sluggish and gives significant side products.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not without its challenges, especially with nitrogen-containing heterocycles.[4]

start Poor Performance in Buchwald-Hartwig Amination catalyst_ligand Review Catalyst-Ligand System - Ligand choice for amine type - Pd source (Pd(0) vs Pd(II)) start->catalyst_ligand Start Here base_solvent Optimize Base and Solvent - Base strength and solubility - Solvent polarity catalyst_ligand->base_solvent System OK tip1 Tip: Use bulky, electron-rich ligands like tBuBrettPhos. Consider a Pd(0) source to bypass the in situ reduction step. catalyst_ligand->tip1 Issue Found side_reactions Address Side Reactions - Hydrodehalogenation - Dimerization base_solvent->side_reactions Conditions OK tip2 Tip: Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are often effective. Toluene and dioxane are common solvents. base_solvent->tip2 Issue Found success Successful Amination side_reactions->success Optimized tip3 Tip: Ensure an inert atmosphere to minimize hydrodehalogenation. Adjusting the ligand can sometimes suppress side reactions. side_reactions->tip3 Issue Found

Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.

  • Re-evaluate the Catalyst-Ligand System:

    • Ligand Mismatch: The choice of ligand is highly dependent on the nature of the amine (primary, secondary, etc.).

      • Solution: For many amidine arylations, which are analogous to amine couplings, bulky biarylphosphine ligands such as tBuBrettPhos have proven effective.[13]

    • Catalyst Pre-activation: In some cases, a pre-activation step is necessary to generate the active catalytic species.[13]

  • Optimize the Base and Solvent:

    • Inappropriate Base: The base is critical for the deprotonation of the amine.

      • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, K₃PO₄ or Cs₂CO₃ can be milder alternatives.[13]

    • Solvent Effects: The solvent can influence the solubility of the base and the stability of the catalytic species.

      • Solution: Toluene, dioxane, and THF are commonly used solvents.[14] For some systems, tert-butanol can be an effective solvent.[13]

  • Address Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by trace amounts of water or oxygen.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

    • Aryl Halide Dimerization: This can occur if the oxidative addition is slow.

      • Solution: A more electron-rich ligand can sometimes accelerate the oxidative addition step.

Parameter Recommendation for Buchwald-Hartwig Amination Common Issues References
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Inefficient generation of Pd(0).[13][14]
Ligand Bulky, electron-rich biarylphosphines (e.g., tBuBrettPhos)Catalyst deactivation by substrate.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃Incomplete deprotonation of the amine.[13]
Solvent Toluene, Dioxane, t-BuOHPoor solubility, side reactions.[13][14]
Temperature 85-110 °CSluggish reaction, decomposition.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-Quinazoline

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the halo-quinazoline (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the ligand (if required, 0.04 mmol) to a dry reaction vial equipped with a stir bar.[10]

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Quinazoline

This protocol is a general guideline and requires optimization for specific substrates.

  • Catalyst Pre-activation (if necessary): In a glovebox, stir the palladium source and the ligand in the reaction solvent for a few minutes.

  • Reagent Addition: To a dry reaction vessel under an inert atmosphere, add the halo-quinazoline (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the ligand (e.g., a biarylphosphine ligand, 0.02-0.10 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

References

Overcoming low reactivity in N-arylation of 2-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in the N-arylation of 2-chloroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a key step in the synthesis of potent therapeutic agents.[1][2][3] However, the inherent electronic properties of 2-chloroquinazolines can lead to low reactivity in cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the N-arylation of 2-chloroquinazolines, offering potential causes and actionable solutions.

Problem 1: Low to No Conversion of the Starting Materials

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted 2-chloroquinazoline and amine.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is paramount, especially when dealing with less reactive aryl chlorides.[4][5][6]

    • Solution: Screen a panel of catalysts and ligands. For challenging substrates like 2-chloroquinazolines, modern, electron-rich, and sterically hindered biarylphosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) are often more effective than older generation ligands like PPh₃.[7][8] Consider using palladium pre-catalysts (e.g., XPhos-Pd-G3), which can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[7]

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent C-N bond-forming reductive elimination.[5][9]

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[6] However, if your substrates are base-sensitive, consider weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can also be solvent-dependent.

  • Incorrect Solvent Choice: The solvent influences the solubility of the reactants and the catalyst, as well as the overall reaction rate.

    • Solution: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[4][10] Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst. In some cases, a two-phase system with a phase-transfer catalyst can be beneficial, especially when dealing with sensitive functional groups.[11]

  • Low Reaction Temperature: The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step and may require elevated temperatures.[4]

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, particularly for stubborn couplings.[1][2]

Problem 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of unintended products, complicating purification and reducing the yield of the desired N-arylated quinazoline.

Potential Causes & Solutions:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of quinazoline.

    • Cause: This side reaction can occur via a competing pathway in the catalytic cycle, particularly in the presence of water or other protic sources.

    • Solution: Ensure strictly anhydrous conditions by using dry solvents and reagents. Using a more sterically hindered ligand can sometimes suppress this side reaction by favoring the desired reductive elimination pathway.

  • Homocoupling of the Amine or Aryl Halide: This leads to the formation of symmetrical biaryls or hydrazine derivatives.

    • Cause: This can be promoted by the presence of oxygen or inefficient catalyst turnover.

    • Solution: Thoroughly degas the reaction mixture with an inert gas like argon or nitrogen.[7] Ensure the palladium pre-catalyst is properly activated to Pd(0).

  • Reaction at Other Positions on the Quinazoline Ring: While the 2-position is the most common site for nucleophilic attack, other positions can sometimes react, especially if activated.

    • Solution: This is less common with 2-chloroquinazolines but can be influenced by the specific substitution pattern of your starting material. Careful characterization of side products is essential to diagnose this issue.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-arylation of 2-chloroquinazolines, offering guidance on experimental design and optimization.

Q1: How do I select the optimal catalyst and ligand for my specific substrates?

A1: There is no universal "best" catalyst/ligand combination. The optimal choice depends on the electronic and steric properties of both the 2-chloroquinazoline and the amine coupling partner. A systematic screening approach is highly recommended. For electron-deficient heterocycles like 2-chloroquinazolines, bulky, electron-rich phosphine ligands are generally a good starting point as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]

Recommended Catalyst/Ligand Combinations for Screening:

Catalyst/Pre-catalystLigandCommon Applications & Notes
Pd₂(dba)₃XPhosA robust combination for a wide range of aryl chlorides.
Pd(OAc)₂SPhosOften effective for sterically hindered substrates.
XPhos-Pd-G3(Internal)An air- and moisture-stable pre-catalyst for reliable results.
RuPhos-Pd-G3(Internal)Another excellent pre-catalyst, particularly for hindered amines.

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is critical for deprotonating the amine nucleophile, forming the palladium-amido complex that precedes the C-N bond formation.[5] A strong base like NaOtBu is often used to ensure complete deprotonation.[6] However, if your starting materials contain base-labile functional groups (e.g., esters), a weaker base such as Cs₂CO₃ or K₃PO₄ may be necessary. The pKa of the amine should also be considered; less acidic amines may require a stronger base.

Q3: Can I run this reaction open to the air?

A3: It is strongly advised to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields and side reactions.[7]

Q4: My product is difficult to purify. Any suggestions?

A4: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Chromatography: Standard silica gel chromatography is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

  • Crystallization: If your product is a solid, recrystallization can be an effective purification technique.

  • Acid-Base Extraction: The basic nitrogen atoms in the quinazoline ring and the product can sometimes be exploited for purification. An acid wash can remove basic impurities, or the product itself can be extracted into an acidic aqueous layer and then re-isolated by basification.

Visualizing the Process

To aid in your understanding, the following diagrams illustrate the key aspects of the N-arylation of 2-chloroquinazolines.

General Reaction Scheme:

cluster_0 N-Arylation of 2-Chloroquinazoline 2-Chloroquinazoline plus1 plus1 2-Chloroquinazoline->plus1 + Amine R-NH₂ arrow arrow Amine->arrow Pd Catalyst, Ligand Base, Solvent, Heat Product N-Aryl-2-aminoquinazoline plus1->Amine arrow->Product

Caption: General scheme for the palladium-catalyzed N-arylation.

Troubleshooting Workflow:

start Low Conversion catalyst Screen Catalysts & Ligands start->catalyst side_products Side Product Formation start->side_products base Optimize Base catalyst->base solvent Change Solvent base->solvent temp Increase Temperature solvent->temp success Successful Reaction temp->success anhydrous Ensure Anhydrous Conditions side_products->anhydrous degas Degas Reaction Mixture anhydrous->degas degas->success

Caption: A systematic approach to troubleshooting low reactivity.

Buchwald-Hartwig Catalytic Cycle:

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord RNH₂ pd_amido [Ar-Pd(II)(NH₂R)L₂]⁺Cl⁻ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)(NHR)L₂ deprotonation->pd_amido_neutral red_elim Reductive Elimination pd_amido_neutral->red_elim red_elim->pd0 Regeneration product Ar-NHR red_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[5][12]

References

Technical Support Center: Navigating Ester Stability in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. A frequent challenge in the synthesis of substituted quinazolines, particularly when starting from precursors like methyl anthranilate, is the unintended hydrolysis of the methyl ester group. This side reaction not only reduces the yield of your desired product but also introduces the corresponding carboxylic acid, complicating purification and downstream processing.

This guide is designed with full editorial control to provide practical, field-proven insights into diagnosing, troubleshooting, and, most importantly, preventing this common issue. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might be facing during your experiment. Each answer provides a diagnosis and a detailed, actionable protocol.

Q1: My reaction yield is low, and analytical data (NMR, LC-MS) confirms the major byproduct is the carboxylic acid of my starting material. What's causing this?

A1: You are observing ester hydrolysis, a reaction where the ester is cleaved back to its parent carboxylic acid and methanol.[1] In the context of quinazoline synthesis, this is most often caused by one of two factors:

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common culprit. Many quinazoline cyclization and condensation reactions employ basic conditions.[2] If the base is too strong, present in excess, or if there are trace amounts of water in the reaction mixture, the base can directly attack the ester's carbonyl carbon.[3][4] This process is often irreversible under typical basic conditions because the resulting carboxylate anion is resonance-stabilized and unreactive towards nucleophilic attack.[4]

  • Acid-Catalyzed Hydrolysis: While less common if you are intentionally running a basic reaction, some multistep syntheses may involve acidic steps or generate acidic byproducts.[5][6] The presence of water and a strong acid catalyst can also efficiently cleave the ester.[6]

The key is to identify whether the hydrolysis is occurring during the reaction itself or during the aqueous workup.

Q2: How can I determine if the hydrolysis is happening during the reaction or the workup?

A2: In-process monitoring is crucial for an accurate diagnosis. A simple, well-designed experiment can pinpoint the source of the problem.

  • Set up the Reaction: Run your standard quinazoline synthesis reaction.

  • Time-Zero Sample (T₀): Immediately after all reagents are mixed at the initial temperature, carefully withdraw a small aliquot (e.g., 50 µL). Quench it in a vial containing a suitable deuterated solvent (for NMR) or a solvent for LC-MS analysis (e.g., acetonitrile/water). This is your baseline.

  • Mid-Reaction Sample (Tₘ): Halfway through the intended reaction time, take another aliquot and prepare it as in Step 2.

  • End-of-Reaction Sample (Tₑ): Once the reaction is deemed complete (but before starting the workup), take a final aliquot and prepare it for analysis.

  • Post-Workup Sample (T_w_): After completing your standard aqueous workup, analyze the crude product.

Analysis:

  • If the carboxylic acid appears and grows from T₀ to Tₑ, hydrolysis is occurring during the reaction .

  • If the Tₑ sample shows clean conversion to the desired ester product, but the T_w_ sample is rich in the hydrolyzed acid, the problem lies in your workup procedure .

This diagnostic workflow is visualized in the diagram below.

G cluster_0 cluster_1 cluster_2 start Start: Low Yield & Carboxylic Acid Byproduct check Perform In-Process Monitoring (TLC, LC-MS, NMR Aliquots) start->check reaction_issue Problem: Hydrolysis during Reaction check->reaction_issue Acid appears before workup? YES workup_issue Problem: Hydrolysis during Workup check->workup_issue NO solution_reaction Solution: • Use Anhydrous Solvents • Choose a Weaker/Non-Nucleophilic Base • Lower Reaction Temperature • Reduce Reaction Time reaction_issue->solution_reaction solution_workup Solution: • Workup at 0°C • Neutralize with Cold, Weak Base (e.g., sat. NaHCO₃) • Minimize Contact Time with Aqueous Layers • Ensure Thorough Drying (Na₂SO₄/MgSO₄) workup_issue->solution_workup

Caption: Troubleshooting workflow to diagnose ester hydrolysis.

Q3: My diagnosis points to hydrolysis during my base-mediated reaction. How can I adapt my protocol?

A3: Optimizing your reaction conditions is key. The goal is to find a sweet spot where the desired cyclization proceeds without promoting ester cleavage. Here are four pillars of optimization:

  • Solvent Purity: Ensure your solvents are strictly anhydrous. Even small amounts of water can lead to significant hydrolysis, especially at elevated temperatures.[7] Using freshly distilled solvents or those from a solvent purification system is highly recommended.

  • Base Selection: The choice of base is paramount. Strong, nucleophilic bases like NaOH or KOH are high-risk. Alkoxides like NaOMe are common but can still cause hydrolysis if water is present.[7] Consider using weaker inorganic bases or non-nucleophilic organic bases.

    Table 1: Comparison of Common Bases in Organic Synthesis
    Base Typical Use / Properties pKa (Conjugate Acid) Risk of Methyl Ester Hydrolysis
    NaOH, KOHStrong bases, highly nucleophilic.~15.7 (H₂O)Very High - Avoid if possible.
    NaOMe, NaOEtStrong bases, often used for deprotonation.~15.5 (MeOH)Moderate to High - Requires strictly anhydrous conditions.[7]
    K₂CO₃, Cs₂CO₃Moderately strong, poorly soluble in many organic solvents.~10.3 (HCO₃⁻)Low to Moderate - A much safer choice for many reactions.[2]
    DBU, DIPEANon-nucleophilic organic bases.~13.5 (DBUH⁺)Low - Excellent for acid scavenging without attacking the ester.
  • Temperature Control: Hydrolysis, like most reactions, is temperature-dependent.[1] If your reaction is running at a high temperature (e.g., reflux in toluene or DMF), try lowering it. Even a reduction of 20-30°C can significantly decrease the rate of hydrolysis while still allowing the primary reaction to proceed, albeit more slowly.

  • Stoichiometry and Reaction Time: Use the minimum effective amount of base. A large excess will increase the risk of side reactions. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Q4: My ester survives the reaction but is hydrolyzed during workup. What is a robust workup protocol?

A4: An aqueous workup introduces both water and (typically) a basic or acidic solution, creating a high-risk environment. The strategy is to keep conditions cold and exposure times short.[1]

  • Cool Down: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C. This slows the kinetics of hydrolysis significantly.[1]

  • Quench Carefully: If quenching is necessary, add the quenching agent (e.g., water or a saturated ammonium chloride solution) slowly while maintaining the low temperature.

  • Neutralize with a Weak Base: To remove any acid catalyst or acidic byproducts, wash the organic layer with a cold, saturated sodium bicarbonate (NaHCO₃) solution .[1] Avoid strong bases like NaOH. The reaction with NaHCO₃ is easily monitored by the cessation of CO₂ evolution, indicating that all acid has been neutralized.[1]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water and break up emulsions.[1]

  • Dry Thoroughly: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Ensure the drying agent is added until it no longer clumps, indicating all trace water has been absorbed.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

This section covers broader concepts and preventative strategies to design more robust synthetic routes from the outset.

Q1: What is the detailed mechanism of base-catalyzed ester hydrolysis, and why is it problematic?

A1: Base-catalyzed hydrolysis, or saponification, is a two-step process. First, a hydroxide ion (or another strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. In the second step, this intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (e.g., methoxide) as a leaving group.

Caption: Mechanism of base-catalyzed ester hydrolysis.

The critical issue is the final step. The methoxide produced is a strong base and will immediately deprotonate the newly formed carboxylic acid. This acid-base reaction is fast and essentially irreversible, forming a resonance-stabilized carboxylate salt. This salt is negatively charged and unreactive to the alcohol, preventing the reverse reaction (esterification) from occurring under these conditions.[4]

Q2: To avoid this issue entirely, are there more robust ester protecting groups I can use for my synthesis?

A2: Yes, choosing a different protecting group that is stable to your planned reaction conditions is an excellent preventative strategy. The methyl ester is often chosen for its simplicity but is known for its lability.

Table 2: Comparison of Alternative Ester Protecting Groups
Protecting Group Structure Stable To Cleavage Conditions
Methyl Ester -COOCH₃Mild Acid, HydrogenolysisStrong Acid/Base , Nucleophiles
tert-Butyl (t-Bu) Ester -COOC(CH₃)₃Strong Base , Hydrogenolysis, NucleophilesStrong Acid (e.g., TFA, HCl).[8]
Benzyl (Bn) Ester -COOCH₂PhAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C).
Allyl (All) Ester -COOCH₂CH=CH₂Acid, BasePd(0) catalysis.[8]

Recommendation: For many quinazoline syntheses that use basic conditions, switching to a tert-butyl ester is a highly effective strategy. Its steric bulk protects the carbonyl from nucleophilic attack, and it is very stable to a wide range of basic and nucleophilic reagents.[8] It can then be cleanly removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).

Q3: Is it possible to bypass the ester functionality altogether by choosing a different starting material?

A3: Absolutely. This is often the most elegant solution. Instead of starting with methyl anthranilate, you can use precursors where the carboxylic acid functionality is masked in a more robust form.

  • From 2-Aminobenzonitrile: The nitrile group is stable to many reaction conditions. The quinazoline ring can be constructed first, and the nitrile can be hydrolyzed to a carboxylic acid or converted to other functional groups later if needed. There are numerous methods for synthesizing quinazolines from 2-aminobenzonitriles.[9][10]

  • From Anthranilamide: Starting with the corresponding amide of anthranilic acid is another excellent option. The amide functionality is generally much more stable to hydrolysis than the ester. Many efficient protocols exist for the synthesis of quinazolin-4(3H)-ones from anthranilamide.[9][11]

  • From Isatoic Anhydride: Isatoic anhydride is a versatile and common precursor for quinazolinone synthesis, reacting with various nitrogen nucleophiles to form the desired heterocyclic core.[12]

By selecting a starting material that is inherently stable to your planned reaction conditions, you can circumvent the problem of hydrolysis, leading to cleaner reactions, higher yields, and simpler purifications.

References

Troubleshooting guide for incomplete reactions of Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloroquinazoline-6-carboxylate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges encountered during its use in chemical synthesis, particularly focusing on incomplete reactions. My insights are drawn from established principles of organic chemistry and field-proven laboratory experience.

The quinazoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a critical building block. However, the reactivity of the chloro-substituent at the C2 position can be nuanced, often leading to challenges such as stalled or incomplete reactions. This guide follows a logical, problem-solving framework to help you diagnose issues and optimize your experimental outcomes.

Troubleshooting Guide: Incomplete Reactions

This section addresses the most frequent and challenging issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I resolve this?

A1: Low conversion is a common hurdle, typically rooted in insufficient reactivity. The C2 position of the quinazoline ring is inherently less reactive towards nucleophilic attack compared to the C4 position.[1][2][3][4] Therefore, achieving complete conversion requires careful optimization of several factors.

Causality & Solutions:

  • Insufficient Nucleophile Activation: The incoming nucleophile (e.g., an amine or thiol) must be sufficiently nucleophilic to attack the electron-deficient C2 position. If you are using a neutral nucleophile, the addition of a base is critical to either deprotonate it, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction, which can protonate and deactivate your nucleophile.

    • Actionable Advice:

      • Choice of Base: Employ a non-nucleophilic base to avoid competition with your primary nucleophile. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or for weakly acidic nucleophiles, a stronger base like potassium tert-butoxide (t-BuOK).[5]

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For amine nucleophiles, using 1.5 to 2.0 equivalents is often beneficial.

  • Inadequate Reaction Energy: SNAr reactions at the C2-position often require significant thermal energy to overcome the activation barrier.[3] Room temperature conditions are rarely sufficient.

    • Actionable Advice:

      • Increase Temperature: Gradually increase the reaction temperature. Refluxing in solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) is a standard starting point.[2][5]

      • Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][7][8]

  • Poor Solubility: If the starting material or nucleophile is not fully dissolved, the reaction will be limited by mass transfer and appear sluggish or stalled.

    • Actionable Advice: Select a solvent in which all reactants are fully soluble at the reaction temperature. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices for these types of reactions.[7][9]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed check_base Is a suitable base present (≥1.5 eq.)? start->check_base add_base Action: Add/change base (e.g., K₂CO₃, t-BuOK) check_base->add_base No check_temp Is the reaction temperature adequate (e.g., reflux)? check_base->check_temp Yes add_base->check_base increase_temp Action: Increase temperature or use microwave irradiation check_temp->increase_temp No check_solubility Are all reactants fully dissolved? check_temp->check_solubility Yes increase_temp->check_temp change_solvent Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No monitor Monitor reaction by TLC/LC-MS check_solubility->monitor Yes change_solvent->check_solubility

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Summary of Recommended Parameter Adjustments

ParameterStandard ConditionOptimized Condition for Low ConversionRationale
Base 1.0 eq. TEA1.5-2.0 eq. K₂CO₃ or t-BuOKEnsures complete activation of the nucleophile and prevents product inhibition by HCl.
Solvent THF, AcetonitrileDMF, DMSO, NMPImproves solubility of polar starting materials and intermediates, facilitating the reaction.[5][9]
Temperature 60-80 °C100-150 °C or MicrowaveProvides sufficient energy to overcome the activation barrier at the less reactive C2 position.[3][6]
Time 2-4 hours12-24 hoursAllows slow reactions to proceed to completion.[2][10]
Q2: I'm observing a significant byproduct with a mass corresponding to the loss of HCl and addition of H₂O. How can I prevent this?

A2: The byproduct you are observing is almost certainly the corresponding quinazolinone, formed via hydrolysis of the 2-chloro group. This is a very common side reaction, especially when heating in the presence of trace amounts of water.[9]

Mechanism and Prevention:

The chloro group at the C2 position is susceptible to substitution by water, which acts as a nucleophile. This process is often accelerated at higher temperatures and in the presence of acid or base.

Diagram of Main vs. Side Reaction

hydrolysis_side_reaction SM Methyl 2-chloroquinazoline- 6-carboxylate Product Desired Product (SₙAr) SM->Product + NuH (Anhydrous Conditions) Byproduct Hydrolysis Byproduct (Quinazolinone) SM->Byproduct + H₂O (Trace Moisture) Nuc Nucleophile (NuH) H2O Water (H₂O)

Caption: Competing reaction pathways for the starting material.

Mitigation Protocol:

  • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation over a drying agent or passage through an activated alumina column).

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Operate Under Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction.

  • Dry Reagents: If your nucleophile or base is a solid, ensure it is dry. If it is a known hydrate, account for the water content or use an anhydrous version.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods to monitor my reaction's progress?

    • A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks on the consumption of starting material and the appearance of the product.[7][11] For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides both retention time data and mass information.[10] High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for accurately determining the purity of your starting material and the final conversion percentage.[][13]

  • Q2: How should I properly store and handle this compound?

    • A2: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled atmosphere glovebox.[14] The recommended storage temperature is often 2-8°C.[14] Always handle the material under an inert atmosphere if possible.

  • Q3: What purification techniques are most effective for the final product?

    • A3: The choice of purification depends on the properties of your product. Silica gel column chromatography is the most common method for separating the desired product from unreacted starting materials and byproducts.[11] If your product is a stable solid, recrystallization from a suitable solvent system can be a highly effective method to achieve high purity.[13]

  • Q4: Can I use other halogens at the C2 position?

    • A4: While 2-chloroquinazolines are most common, 2-bromo or 2-iodo analogs could also be used. Generally, the reactivity in SNAr reactions follows the trend I > Br > Cl > F, based on the stability of the leaving group. However, the chloro-derivative often provides a good balance of reactivity and stability for widespread use.

References

Identifying and removing impurities from Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-chloroquinazoline-6-carboxylate. This guide is designed to provide you, our fellow scientists and researchers, with in-depth troubleshooting advice and practical solutions for the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding this compound.

Q1: What is the most probable synthetic route for this compound and what does this imply for potential impurities?

A1: A common and logical synthetic pathway proceeds via the corresponding quinazolinone. This typically involves the cyclization of a substituted anthranilic acid derivative, followed by chlorination. For instance, starting from 4-amino-3-formylbenzoic acid, cyclization with a nitrogen source (like formamide or ammonia) would yield 2-hydroxyquinazoline-6-carboxylic acid. Esterification followed by chlorination with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would then produce the desired this compound[1][2][3]. This synthetic route suggests that potential impurities could include unreacted starting materials, the intermediate quinazolinone, and byproducts from the chlorination step.

Q2: My final product shows a persistent impurity that I suspect is the hydrolyzed product. How can I confirm this and prevent its formation?

A2: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 2-hydroxy derivative (which exists in equilibrium with its tautomeric form, quinazolin-2(1H)-one). This is especially true in the presence of moisture and under acidic or basic conditions[4]. To confirm its presence, you can use LC-MS to look for a peak with a mass corresponding to the replacement of the chloro group with a hydroxyl group. To prevent its formation, ensure all your solvents and reagents are anhydrous, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). During work-up, use neutral water washes and avoid prolonged exposure to acidic or basic aqueous solutions.

Q3: I'm struggling with the purification of my crude product. What are the recommended starting points for recrystallization and column chromatography?

A3: For recrystallization, common solvents for quinazoline derivatives include ethanol, ethyl acetate, and acetone. You may need to use a solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, to achieve optimal crystallization. For column chromatography on silica gel, a good starting point for the eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The exact ratio will depend on the polarity of the impurities you are trying to remove.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific experimental challenges.

Impurity Identification

Q4: I have an unexpected spot on my TLC plate. How can I identify this unknown impurity?

A4: A multi-step approach is best for identifying unknown impurities:

  • Co-spotting on TLC: If you have access to potential starting materials or intermediates (e.g., the precursor quinazolinone), co-spot them on a TLC plate alongside your crude product. If a spot from your crude product has the same Rf value as a known compound, it is likely that impurity.

  • Preparative TLC or Flash Chromatography: Isolate the impurity by running a preparative TLC plate or a small-scale flash column. Scrape the silica band corresponding to the impurity and extract the compound with a polar solvent like methanol or ethyl acetate.

  • Spectroscopic Analysis: After isolation and drying, analyze the impurity using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The data from these analyses will provide structural information to help identify the compound. For example, the absence of the characteristic ester protons in the ¹H NMR spectrum might suggest hydrolysis of the methyl ester group.

graph TD { A[Unexpected Spot on TLC] --> B{Co-spot with known standards}; B --> C{Rf matches?}; C -- Yes --> D[Impurity Tentatively Identified]; C -- No --> E[Isolate Impurity via Preparative TLC/Flash Chromatography]; E --> F[Analyze by NMR and MS]; F --> G[Elucidate Structure]; } Workflow for identifying an unknown impurity.

Q5: My ¹H NMR spectrum looks complex, with more peaks than expected for the pure product. How can I interpret this?

A5: A complex ¹H NMR spectrum often indicates the presence of impurities or, in some cases, rotational isomers. Here's how to approach the analysis:

  • Compare with Literature/Reference Spectra: If available, compare your spectrum to a reference spectrum of pure this compound.

  • Look for Characteristic Peaks of Expected Impurities:

    • Starting Materials: Look for signals corresponding to the protons of your starting materials.

    • 2-Hydroxy Impurity: The hydrolyzed product will have a different aromatic proton pattern and may show a broad NH peak.

    • Solvent Residues: Identify common solvent peaks (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl₃).

  • Integration: The integration of the peaks can give you a rough estimate of the molar ratio of your product to the impurities.

  • 2D NMR Techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (to see proton-proton correlations) and HSQC/HMBC (to see proton-carbon correlations), which can be invaluable in assigning structures to the various components in your mixture.

Impurity Removal

Q6: I've identified the major impurity as the starting quinazolinone. What is the most effective way to remove it?

A6: The quinazolinone precursor is generally more polar than the chlorinated product due to the presence of the N-H bond and the ability to form hydrogen bonds. This difference in polarity can be exploited for purification:

  • Column Chromatography: This is often the most effective method. Use a gradient elution, starting with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. The less polar this compound should elute before the more polar quinazolinone.

  • Recrystallization: Finding a solvent system where the solubility of the product and the impurity are significantly different at high and low temperatures can be effective. Experiment with solvent pairs. For example, dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (like hexane) until the solution becomes slightly cloudy. Upon cooling, the desired product should crystallize out, leaving the more soluble impurity in the mother liquor.

graph TD { A[Crude Product with Quinazolinone Impurity] --> B{Purification Method}; B --> C[Column Chromatography]; C --> D[Elute with Hexane/Ethyl Acetate Gradient]; D --> E[Collect Fractions and Analyze by TLC]; B --> F[Recrystallization]; F --> G[Dissolve in hot 'good' solvent (e.g., EtOAc)]; G --> H[Add 'poor' solvent (e.g., Hexane) until cloudy]; H --> I[Cool to induce crystallization]; } Purification strategies for removing polar impurities.

Q7: After my reaction with POCl₃, I have some dark, tarry material that is difficult to remove. What is causing this and how can I avoid it?

A7: The formation of dark, tarry byproducts during chlorination with POCl₃ is often due to side reactions, especially if the reaction temperature is too high or if there are residual impurities in the starting material. Phosphorus oxychloride is a strong dehydrating and chlorinating agent, and can lead to polymerization or degradation of sensitive functional groups.

  • Control the Reaction Temperature: Add the POCl₃ slowly at a low temperature (e.g., 0 °C) and then gradually warm the reaction to the desired temperature.

  • Use a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or acetonitrile can help to better control the temperature and prevent localized overheating.

  • Use a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can neutralize the HCl generated during the reaction, which can sometimes contribute to side reactions[1][2].

  • Purify the Starting Material: Ensure your starting quinazolinone is as pure as possible before the chlorination step.

Experimental Protocols

The following are generalized protocols. You may need to optimize them for your specific setup and scale.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot any available standards (starting materials, expected byproducts).

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). You can also use an iodine chamber for visualization.

  • Calculate Rf Values: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Compare the Rf values of the spots in your crude product to those of the standards.

Protocol 2: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with your adsorbed compound to the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Data Summary

Analytical Technique Expected Observations for Pure this compound Potential Observations for Impurities
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methyl ester protons around 4.0 ppm.Additional aromatic signals from starting materials or byproducts. A broad NH signal for the 2-hydroxy impurity. Absence of the methyl ester singlet if hydrolysis has occurred.
¹³C NMR Carbonyl carbon of the ester around 165 ppm. Aromatic carbons in the range of 120-150 ppm. Methyl carbon of the ester around 53 ppm.Additional signals corresponding to the carbons of the impurities.
Mass Spectrometry (ESI+) A molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product.Peaks corresponding to the molecular weights of expected impurities.
HPLC-UV A single major peak at a specific retention time.Additional peaks at different retention times, indicating the presence of impurities.

References

Technical Support Center: Regioselective Functionalization of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of quinazolines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, achieving site-selective functionalization on the quinazoline ring can be a significant experimental challenge. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses common problems encountered during the regioselective functionalization of quinazolines, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptom: You are performing a nucleophilic aromatic substitution on a di-substituted quinazoline (e.g., 2,4-dichloroquinazoline) and obtaining a mixture of C2 and C4 substituted products, with low selectivity for your desired isomer.

Causality Analysis: The inherent electronic properties of the quinazoline ring, specifically the electron-withdrawing nature of the two nitrogen atoms, render the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[4] The C4 position is generally more kinetically favored for nucleophilic attack.[4][5] However, reaction conditions can significantly influence the final product distribution, sometimes leading to the thermodynamically more stable C2-substituted product or di-substitution.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: To favor the kinetically controlled C4-substitution product, consider reducing the reaction temperature.[4] This can slow down the rate of the competing C2-substitution.

  • Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the desired C4-product is formed to prevent subsequent reactions or isomerization.[4]

  • Choice of Nucleophile: The nature of the nucleophile plays a crucial role. "Softer" nucleophiles may exhibit a higher preference for the C4 position.[4]

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the C2 and C4 positions. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), to optimize selectivity.[4]

Issue 2: Low Yields in Transition-Metal-Catalyzed C-H Functionalization

Symptom: Your transition-metal-catalyzed C-H functionalization reaction is resulting in low yields of the desired product, with significant recovery of the starting material.

Causality Analysis: Transition-metal-catalyzed C-H functionalization is a powerful tool for late-stage modification of the quinazoline core.[6][7][8] However, the nitrogen atoms in the quinazoline ring can act as ligands, coordinating to the metal center and potentially leading to catalyst inhibition or deactivation.[4] Additionally, the often-planar and rigid structure of quinazoline derivatives can lead to poor solubility in common organic solvents, hindering reaction kinetics.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of both the metal catalyst (e.g., Pd, Rh, Ru, Co) and the supporting ligands is critical for success.[1][6][8][9] A systematic screening of different catalyst/ligand combinations is highly recommended. For instance, in palladium-catalyzed reactions, varying phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) can dramatically impact the outcome.[4]

  • Directing Groups: The use of a directing group can overcome the inherent reactivity patterns of the quinazoline ring and guide the functionalization to a specific C-H bond, often improving yields and regioselectivity.[4]

  • Solvent Optimization: Ensure your quinazoline substrate is fully soluble in the reaction solvent at the desired temperature. For poorly soluble substrates, consider higher boiling point polar aprotic solvents like DMF, DMSO, or NMP.

  • Base and Additive Screening: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) and other additives can significantly influence the catalytic cycle.[4] A thorough screening of these components is often necessary.

  • Inert Atmosphere: Many transition metal catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.[10]

Issue 3: Formation of Undesired Byproducts

Symptom: Besides your desired functionalized quinazoline, you are observing the formation of significant amounts of byproducts such as quinazolinones, N-oxides, or dimers.

Causality Analysis: The quinazoline scaffold can be susceptible to oxidation, particularly at the C4 position, leading to the formation of quinazolinones.[10] The nitrogen atoms can also be oxidized to form N-oxides. Dimerization can occur if the starting material possesses multiple reactive sites or under conditions that favor intermolecular reactions.[10]

Troubleshooting Steps:

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under a strict inert atmosphere.[10]

  • Control of Oxidants: If an oxidant is required for the reaction (e.g., in oxidative C-H functionalization), use the stoichiometric amount and consider employing a milder oxidant.[10]

  • Reaction Concentration: If dimerization is an issue, performing the reaction at a lower concentration (higher dilution) can favor the intramolecular reaction pathway.[10]

  • Purity of Starting Materials: Ensure the purity of your starting materials to avoid side reactions from bifunctional impurities.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the quinazoline ring?

A1: The main positions for functionalization on the quinazoline ring are C2, C4, and C8. The electronic nature of the pyrimidine ring makes the C2 and C4 positions susceptible to nucleophilic attack. C-H functionalization strategies are commonly employed to modify various positions on both the pyrimidine and benzene rings.[4]

Q2: How can I achieve regioselective functionalization at the C2 position?

A2: Achieving selective functionalization at the C2 position can be challenging as the C4 position is often more reactive towards nucleophiles.[5] Strategies to favor C2 functionalization include:

  • Blocking the C4 position: If possible, temporarily block the C4 position with a removable group.

  • Specific Catalysis: Certain transition-metal-catalyzed reactions can be highly selective for the C2 position, depending on the catalyst, ligands, and directing groups used.[11]

  • Reaction Conditions: As mentioned in the troubleshooting guide, carefully controlling reaction time and temperature can sometimes favor the thermodynamically more stable C2 product.[4]

Q3: What role do directing groups play in the regioselective C-H functionalization of quinazolines?

A3: Directing groups are chemical moieties that are temporarily installed on a molecule to guide a transition metal catalyst to a specific C-H bond.[4] In quinazoline chemistry, directing groups can be attached to the N1 or N3 positions, or to a substituent on the ring, to direct functionalization to otherwise unreactive positions, such as C8.[4] This strategy significantly enhances the predictability and efficiency of C-H functionalization reactions.

Q4: Are there any modern, greener alternatives for quinazoline functionalization?

A4: Yes, photoredox catalysis is an emerging and powerful strategy for the functionalization of quinazolines under mild conditions.[12] This approach utilizes visible light to initiate catalytic cycles, often allowing for reactions to be performed at room temperature and with lower energy input compared to traditional thermal methods.[12][13]

Section 3: Experimental Protocols and Data

Protocol 1: Palladium-Catalyzed C-H Arylation of 2-Phenylquinazoline at the C8 Position

This protocol provides a general procedure for the directed C-H arylation of a 2-phenylquinazoline derivative.

Materials:

  • 2-Phenylquinazoline

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add 2-phenylquinazoline (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Influence of Ligand on C-H Arylation Yield

LigandYield (%)
PPh₃45
PCy₃82
XPhos75
SPhos68

Yields are approximate and can vary based on the specific substrates and reaction conditions.

Diagrams

General Workflow for Troubleshooting C-H Functionalization

G start Low Yield in C-H Functionalization catalyst Catalyst/Ligand Screening (Pd, Rh, Ru, Co) (PPh3, PCy3, XPhos) start->catalyst solvent Solvent Optimization (Toluene, Dioxane, DMF, DMSO) start->solvent base Base/Additive Screening (K2CO3, Cs2CO3, KOAc) start->base directing_group Consider Directing Group Strategy catalyst->directing_group If still low yield success Improved Yield solvent->success base->success directing_group->success

Caption: Troubleshooting workflow for low yields in C-H functionalization.

Regioselectivity in Quinazoline Functionalization

G cluster_quinazoline Quinazoline Core C2 C2 C4 C4 C8 C8 nucleophilic_attack Nucleophilic Attack (S_NAr) nucleophilic_attack->C2 Thermodynamically Favored nucleophilic_attack->C4 Kinetically Favored ch_activation C-H Activation (Transition Metal Catalyzed) ch_activation->C2 ch_activation->C8 directing_group with Directing Group ch_activation->directing_group directing_group->C8

Caption: Key regioselective functionalization pathways for quinazolines.

References

Technical Support Center: Efficient Coupling Reactions with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of quinazoline scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing palladium-catalyzed cross-coupling reactions with 2-chloroquinazolines. The inherent electronic properties and coordinating ability of the quinazoline ring system demand careful selection of catalytic components to achieve high efficiency and reproducibility.

Understanding the Core Challenge: The 2-Chloroquinazoline Substrate

The quinazoline moiety is a vital scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, the C-Cl bond at the 2-position of the quinazoline ring is often less reactive than its counterpart at the 4-position and presents unique challenges in cross-coupling reactions.[1] The primary hurdles stem from two key factors:

  • Catalyst Poisoning: The nitrogen atoms within the quinazoline ring can coordinate with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[3]

  • Inefficient Oxidative Addition: The C-Cl bond is strong, making its cleavage (the oxidative addition step) the rate-limiting step in many cases. This requires highly active catalysts to proceed efficiently.[3]

This guide is structured to help you navigate these challenges for three major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Part 1: Troubleshooting & FAQs

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

General Issues

Q1: My reaction is sluggish or fails completely, with only starting material recovered. What's the most likely cause?

A1: Low or no conversion is a frequent issue when working with heteroaryl chlorides like 2-chloroquinazoline and often points to catalyst deactivation.[3] The two primary culprits are:

  • Catalyst Poisoning: As mentioned, the quinazoline nitrogen can act as a ligand, poisoning your palladium catalyst.[3]

  • Inefficient Oxidative Addition: The catalyst system may not be active enough to break the C-Cl bond.[3]

Solution: The key is to use a catalyst system that is both highly active and resistant to poisoning. This is achieved by selecting appropriate ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands stabilize the active Pd(0) species and create a sterically hindered environment around the palladium center, which discourages coordination with the quinazoline nitrogen and facilitates the oxidative addition step.[3]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is composed of agglomerated, inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[3][4]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. It's advisable to run the reaction at the lowest temperature that provides a reasonable rate.[3]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[3] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[3]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with a 2-chloroquinazoline has low yield, and I see significant dehalogenation of my starting material. Why is this happening?

A3: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.[5] This can occur if the catalytic cycle is interrupted after the oxidative addition step. Instead of transmetalation with the boronic acid, the palladium intermediate may react with a proton source in the reaction mixture.

Solutions:

  • Base Selection: The choice of base is critical. While strong bases are needed, some can promote side reactions. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over amine bases.[6] If your substrate is sensitive to hydrolysis, a milder base like K₂HPO₄ might be a better choice.[7]

  • Solvent and Water Content: The presence of water can sometimes lead to hydrolysis of the boronic acid or promote dehalogenation. While some Suzuki reactions benefit from aqueous solvent mixtures (e.g., dioxane/water), ensure the amount of water is controlled.[8] If dehalogenation is a persistent issue, consider using anhydrous conditions.

  • Ligand Choice: More electron-rich and bulky ligands can accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[9]

Buchwald-Hartwig Amination

Q4: I'm trying to couple a primary amine to a 2-chloroquinazoline, but the reaction is not working well. Are there specific ligands for this?

A4: Yes, the choice of ligand is highly dependent on the amine coupling partner.[10] Primary amines can be particularly challenging. The Buchwald group has developed several generations of biarylphosphine ligands specifically designed to address difficult C-N couplings.[11][12] For primary amines, ligands like BrettPhos have shown excellent performance.[13]

Q5: My substrate is sensitive to strong bases like NaOt-Bu. Are there milder alternatives for Buchwald-Hartwig amination?

A5: Absolutely. While strong, non-nucleophilic bases are common, base-sensitive functional groups can be problematic.[13][14] Consider using Cs₂CO₃ or K₃PO₄, which are often effective and more compatible with sensitive substrates. In some cases, organic bases like DBU can be used, which is particularly advantageous in flow chemistry setups as it avoids the precipitation of inorganic salts.[15][16]

Sonogashira Coupling

Q6: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?

A6: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[17]

Solutions:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[17][18][19] This typically requires a more active palladium catalyst system, often with bulky phosphine ligands, and may need higher reaction temperatures.[17]

  • Rigorous Degassing: If using a copper co-catalyst, ensure the reaction is completely free of oxygen, as this is a key promoter of the homocoupling side reaction.[17]

Q7: The Sonogashira coupling with my 2-chloroquinazoline is not proceeding. Are there specific conditions for unreactive aryl chlorides?

A7: Yes, aryl chlorides are the most challenging halides for Sonogashira couplings.[17]

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[17][20] Utilize more electron-rich and bulky phosphine ligands such as cataCXium A or sXPhos to promote the oxidative addition step.[17]

  • Base and Solvent: Stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be more effective than amine bases like triethylamine.[17][20] Polar aprotic solvents such as DMF or NMP often give better results for couplings with aryl chlorides compared to THF or toluene.[17]

  • Temperature: Higher temperatures are generally required to activate the C-Cl bond.[17]

Part 2: Catalyst & Ligand Selection Guide

The success of your coupling reaction hinges on the judicious selection of the palladium source and, most importantly, the phosphine ligand. The ligand modulates the steric and electronic properties of the catalyst, influencing its activity, stability, and selectivity.[4]

Key Principles of Ligand Selection for 2-Chloroquinazolines:
  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride—often the rate-limiting step.

  • Bulkiness: Sterically demanding ligands create a bulky environment around the palladium atom. This has two main benefits: it promotes the final reductive elimination step to release the product and it helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst, while preventing the formation of inactive palladium black.[3]

Comparative Data for Common Ligand Classes:
Ligand ClassRepresentative ExamplesKey CharacteristicsBest For...
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky. Can be air-sensitive.Activating unreactive C-Cl bonds in Suzuki and Sonogashira reactions.
Buchwald Biarylphosphines XPhos, SPhos, BrettPhosHighly active, bulky, and electron-rich. Generally air-stable.[11]A broad range of challenging Suzuki and Buchwald-Hartwig reactions, including those with primary amines and sterically hindered substrates.[21]
Bidentate Phosphines DPPF, BINAP, XantphosForm stable chelate complexes with palladium.Can be effective in preventing catalyst decomposition. Xantphos is particularly useful for Buchwald-Hartwig aminations.[10][22]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more so than phosphines. Form very stable palladium complexes.Suzuki and Buchwald-Hartwig couplings, particularly when catalyst stability at high temperatures is a concern.

Part 3: Experimental Protocols & Workflows

The following protocols are generalized starting points for the coupling of a generic 2-chloroquinazoline. Optimization will be necessary for each specific substrate.

Visualizing the Process: Troubleshooting Workflow

G start Reaction Start: Low or No Conversion check_catalyst Is Catalyst System Appropriate? (Bulky, Electron-Rich Ligand) start->check_catalyst check_atmosphere Is Inert Atmosphere Maintained? (Degassed Solvents, Ar/N2) check_catalyst->check_atmosphere Yes ligand_screen Perform Ligand Screen (e.g., XPhos, SPhos, P(t-Bu)3) check_catalyst->ligand_screen No check_atmosphere->start No (Re-run with proper degassing) check_temp Is Temperature Optimal? (Not too high to cause decomposition) check_atmosphere->check_temp Yes check_temp->start No (Adjust Temp & Re-run) optimize_base Optimize Base and Solvent check_temp->optimize_base Yes ligand_screen->check_atmosphere success Reaction Successful optimize_base->success pd_black Observation: Palladium Black Formation pd_black->check_atmosphere pd_black->check_temp pd_black->ligand_screen

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for coupling an arylboronic acid with a 2-chloroquinazoline.

Reaction Scheme:

G

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd) or Pd(OAc)₂ (2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)[3]

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane/Water (e.g., 4:1) or Toluene[8]

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 2-chloroquinazoline, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this pre-formed catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting within the Protocol:

  • If no reaction: Switch to a more active ligand like XPhos or consider a different palladium precatalyst (e.g., a Buchwald G3 precatalyst).

  • If dehalogenation is observed: Use strictly anhydrous solvent and consider a weaker base like K₃PO₄.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol provides a starting point for the amination of 2-chloroquinazoline.

Reaction Scheme:

G

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, BrettPhos, 2-4 mol%)

  • Base: NaOt-Bu or LiHMDS (1.5-2.0 equiv)[14][23]

  • Solvent: Degassed Toluene or Dioxane[15][24]

Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 2-chloroquinazoline, followed by the solvent.

  • Nucleophile Addition: Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.[25][26]

  • Purification: Purify the crude product via column chromatography.

Troubleshooting within the Protocol:

  • If low conversion: Increase the catalyst loading or switch to a more specialized ligand for your amine class (e.g., BrettPhos for primary amines).[13]

  • If substrate degradation is observed: Use a weaker base like Cs₂CO₃ and a more polar solvent like dioxane.

Protocol 3: Copper-Free Sonogashira C-C (alkynylation) Coupling

This protocol is designed to minimize the formation of alkyne homocoupling byproducts.

Reaction Scheme:

G

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: P(t-Bu)₃ or cataCXium A (4-10 mol%)

  • Base: Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)[17][20]

  • Solvent: Degassed DMF or NMP[17]

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloroquinazoline, palladium catalyst, ligand, and base.

  • Solvent and Alkyne Addition: Add the degassed solvent, followed by the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The higher temperature is often necessary for C-Cl bond activation in the absence of copper.[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting within the Protocol:

  • If reaction is slow or incomplete: Increase the temperature or catalyst loading. Consider a more active palladium/ligand system.

  • If starting material remains: Ensure the base is strong enough to deprotonate the alkyne.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloroquinazolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, including several targeted cancer therapies.[1] The functionalization of this heterocyclic system is paramount to modulating its biological activity. Among the most crucial precursors for derivatization are the chloroquinazolines, which serve as versatile electrophiles in nucleophilic aromatic substitution (SNAr) reactions. A fundamental question for any researcher working with these intermediates is the relative reactivity of its isomeric forms, specifically the 2-chloro and 4-chloro derivatives. This guide provides an in-depth technical comparison of their reactivity, grounded in mechanistic principles and supported by experimental and computational data, to inform rational synthetic design.

The Decisive Factor: Positional Reactivity in the Quinazoline Core

Experimental evidence overwhelmingly demonstrates that the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position.[2][3] This preferential reactivity is not a minor distinction but a foundational principle that dictates synthetic strategy. For instance, in the case of 2,4-dichloroquinazoline, nucleophilic attack occurs selectively at the C4 position under mild conditions, while substitution at the C2 position requires much harsher conditions, such as higher temperatures.[2][4] This observed regioselectivity is the cornerstone of synthetic routes for a multitude of 4-aminoquinazoline-based drugs, including the EGFR inhibitors gefitinib and erlotinib.[5]

The underlying reasons for this pronounced difference in reactivity are a confluence of electronic and steric factors inherent to the quinazoline ring system.

Mechanistic Underpinnings of Reactivity

The enhanced reactivity of the 4-chloro position over the 2-chloro position can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. The stability of this intermediate is dictated by how effectively the negative charge developed during nucleophilic attack can be delocalized.

Electronic Effects: The Decisive Influence

The electronic landscape of the quinazoline ring is the primary determinant of its reactivity. The two nitrogen atoms, being highly electronegative, exert a strong electron-withdrawing effect on the ring system, making it electron-deficient and thus susceptible to nucleophilic attack. However, their influence is not uniform across all positions.

Computational studies, particularly Density Functional Theory (DFT) calculations, provide a quantitative explanation for the observed regioselectivity. These studies reveal two key electronic factors:

  • Lowest Unoccupied Molecular Orbital (LUMO) Coefficients: The LUMO represents the orbital that will accept the incoming electrons from the nucleophile. A larger LUMO coefficient on a particular carbon atom indicates a greater propensity for nucleophilic attack at that site. DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the C4-position has a significantly higher LUMO coefficient compared to the C2-position.[4] This makes C4 the more electrophilic center and the preferred site of initial attack.

  • Activation Energy of the Transition State: The formation of the Meisenheimer intermediate proceeds through a high-energy transition state. The lower the activation energy (ΔG‡) for this step, the faster the reaction. Computational models have demonstrated that the activation energy for nucleophilic attack at C4 is lower than that for attack at C2.[4] This lower kinetic barrier for the C4 pathway further solidifies its position as the more reactive site.

The C4 position can be likened to the para position relative to the N1 nitrogen, allowing for effective resonance delocalization of the negative charge in the Meisenheimer intermediate onto this nitrogen atom. While C2 is situated between two nitrogen atoms, the resulting charge distribution in the transition state is less favorable compared to the C4 attack.

Visualizing the Reaction Pathway

The following diagram illustrates the SNAr mechanism and the more favorable pathway for nucleophilic attack at the C4 position of a chloroquinazoline.

Caption: SNAr pathway comparison for C4 vs. C2 substitution.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a final document.)

Steric Hindrance: A Contributing Factor

While electronic effects are dominant, steric hindrance also plays a role, albeit a secondary one. The C2 position is flanked by the N1 and N3 atoms of the pyrimidine ring, creating a more sterically congested environment compared to the C4 position, which is adjacent to the N3 atom and a C-H bond of the fused benzene ring. This increased steric bulk around the C2 position can hinder the approach of a nucleophile, further favoring attack at the more accessible C4 position.

Comparative Experimental Data

While direct, side-by-side kinetic studies on 2-chloro- and 4-chloroquinazoline with the same nucleophile are not abundantly available in the literature, the vast body of synthetic evidence on 2,4-dichloroquinazolines provides compelling support for the disparity in reactivity. The conditions required for sequential substitution reactions serve as a practical indicator of the relative reactivity.

PositionTypical Reaction Conditions for AminationOutcomeReference
C4 Amine, base (e.g., DIPEA), solvent (e.g., dioxane), 80 °C, 12 hHigh yield of 4-amino-2-chloroquinazoline[4]
C2 Requires higher temperatures (>100 °C) or microwave irradiationSubstitution at C2 occurs after C4 is substituted[2][4]

This difference in required energy input underscores the higher kinetic barrier for substitution at the C2 position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 4-chloro- and 2-chloroquinazolines. These are representative procedures that can be adapted based on the specific nucleophile and substrate.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol details the synthesis of a 4-anilino-6,7-dimethoxy-2-chloroquinazoline, a common intermediate in medicinal chemistry.

Workflow Diagram:

Protocol1_Workflow start Start reactants Combine 2,4-dichloro-6,7-dimethoxyquinazoline, aniline derivative, and DIPEA in dioxane start->reactants reaction Stir at 80 °C for 12 h under inert atmosphere reactants->reaction workup Cool, dilute with water, and extract with ethyl acetate reaction->workup purification Dry organic phase, concentrate, and purify by flash chromatography workup->purification product Obtain pure 4-anilino-2-chloroquinazoline purification->product

Caption: Experimental workflow for C4-selective amination.

Materials:

  • 6,7-dimethoxy-2,4-dichloroquinazoline

  • Substituted aniline (e.g., 4-(N,N-dimethylamino)-aniline)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 eq), the corresponding aniline (1.0 eq), and anhydrous dioxane.

  • Add N,N-diisopropylethylamine (DIPEA) (3.6 eq) to the mixture.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-4-anilinoquinazoline derivative.[4]

Protocol 2: Synthesis of a 2-Aminoquinazoline Derivative

This protocol outlines a general procedure for the amination of a 2-chloroquinazoline, which typically requires more forcing conditions than the 4-chloro isomer.

Workflow Diagram:

Protocol2_Workflow start Start reactants Combine 2-chloroquinazoline derivative and amine in a sealed vessel start->reactants reaction Heat at 135-140 °C for 16 h (or use microwave irradiation) reactants->reaction workup Cool, precipitate product (if applicable), or perform extractive workup reaction->workup purification Wash and dry the solid product or purify via chromatography workup->purification product Obtain pure 2-aminoquinazoline purification->product

Caption: Experimental workflow for C2 amination.

Materials:

  • 2-Chloroquinazoline derivative (with a non-reactive group at C4)

  • Primary or secondary amine

  • N,N-dimethylacetamide (DMA) or other high-boiling polar solvent

  • Sealed reaction vessel or microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • In a sealable reaction vessel, suspend the 2-chloroquinazoline derivative (1.0 eq) in a solution of the desired amine in N,N-dimethylacetamide.

  • Seal the vessel securely.

  • Heat the reaction mixture to 135-140 °C for 16 hours. Alternatively, microwave irradiation at a similar temperature can significantly reduce the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Conclusion and Outlook

The reactivity of chloroquinazolines is a well-defined and predictable aspect of their chemistry, with the C4 position being the unequivocally more reactive site for nucleophilic aromatic substitution. This preference is deeply rooted in the electronic structure of the quinazoline ring, as elucidated by computational studies showing a higher LUMO coefficient and a lower activation energy for attack at C4. While steric factors contribute to this selectivity, they are of secondary importance to the powerful electronic effects.

For the synthetic chemist, this clear hierarchy in reactivity is a powerful tool. It allows for the regioselective synthesis of 4-substituted quinazolines, which are pivotal intermediates in the development of new pharmaceuticals. Understanding the principles outlined in this guide enables researchers to make informed decisions in the design of synthetic routes, optimizing reaction conditions and ultimately accelerating the discovery of novel bioactive molecules.

References

A Comparative Guide to the Biological Activity of Methyl 2-chloroquinazoline-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This nitrogen-containing heterocyclic compound is the core structure for numerous biologically active molecules, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[2][3][4] The significance of this scaffold is highlighted by the clinical success of several quinazoline-based drugs, such as gefitinib and erlotinib, which are pivotal in cancer therapy as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[5][6][7]

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring. Even minor positional shifts of a functional group—a concept known as isomerism—can dramatically alter a compound's interaction with its biological target, affecting its efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of positional isomers of Methyl 2-chloroquinazoline-carboxylate, with a primary focus on their potential as anticancer agents. While direct comparative experimental data for all isomers is not extensively available in published literature, this guide will synthesize structure-activity relationship (SAR) data from related quinazoline derivatives to build a predictive comparison.

The Critical Role of Isomerism in Quinazoline Bioactivity

The substitution pattern on the quinazoline core dictates its biological function. The 2, 4, and 6-positions are particularly crucial for modulating activity. For instance, in the context of EGFR inhibitors, the 4-anilino substitution is a well-established pharmacophore for binding to the ATP pocket of the kinase domain.[5][7] The substituents at the 6- and 7-positions are known to influence potency and solubility.

This guide will focus on the hypothetical comparison between Methyl 2-chloroquinazoline-6-carboxylate and its positional isomers, such as the 5-, 7-, and 8-carboxylate derivatives. The position of the electron-withdrawing methyl carboxylate group is expected to significantly impact the electronic distribution of the quinazoline ring and its interaction with target proteins.

Structure-Activity Relationship (SAR) Insights
  • Substitution at C-6: The C-6 position is frequently modified in the development of potent EGFR inhibitors. The introduction of small, lipophilic groups at this position has been shown to increase inhibitory potency.[5] Studies have demonstrated that quinazoline derivatives with alkyl-thiobenzothiazole side chains at the 6-position exhibit enhanced anti-cancer activity.[2] This suggests that the 6-carboxylate isomer could serve as a valuable intermediate for further derivatization to enhance biological activity.

  • Substitution at C-2: The 2-chloro substituent is a versatile chemical handle for introducing further molecular diversity. The reactivity of the chloro group allows for nucleophilic substitution, enabling the synthesis of a wide range of 2-substituted quinazoline derivatives with varied biological profiles.[8]

  • Substitution at C-4: While not the primary focus of this guide, it is worth noting that substitutions at the C-4 position are critical for the activity of many quinazoline-based drugs. For example, 4-anilinoquinazolines are a well-known class of EGFR inhibitors.[5][7]

Comparative Biological Activity Analysis (Hypothetical)

Based on the established SAR of quinazoline derivatives, we can project the potential biological activities of the Methyl 2-chloroquinazoline-carboxylate isomers. The primary anticipated activity is anticancer, likely mediated through the inhibition of protein kinases such as EGFR.

IsomerPredicted Primary TargetPredicted Anticancer Potency (IC50)Rationale based on SAR
This compound EGFR Tyrosine KinasePotentially Moderate to HighThe 6-position is a key site for modifications that enhance EGFR inhibition.[2][5] The carboxylate group could be a precursor for amide or other functionalities known to improve activity.
Methyl 2-chloroquinazoline-7-carboxylate EGFR Tyrosine KinasePotentially ModerateSubstitutions at the 7-position are also known to influence activity, often in conjunction with 6-position substituents.[5]
Methyl 2-chloroquinazoline-5-carboxylate To be determinedPotentially LowerThe 5- and 8-positions are less commonly substituted in high-potency EGFR inhibitors, suggesting a potentially lower affinity for this target.
Methyl 2-chloroquinazoline-8-carboxylate To be determinedPotentially LowerSimilar to the 5-position, the 8-position is less explored for kinase inhibition, and substitutions here may be less favorable for binding.

This table presents a hypothetical comparison based on existing structure-activity relationship data for the broader quinazoline class. Experimental validation is required to confirm these predictions.

Probable Mechanism of Action: EGFR Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[9] Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Isomer Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline isomers.

Experimental Protocols for Biological Activity Validation

To empirically determine and compare the biological activities of the this compound isomers, a series of standardized in vitro assays are essential.

Protocol 1: In Vitro Anticancer Activity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Objective: To determine the concentration of each isomer that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (isomers of this compound)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Add Compound Dilutions B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

To confirm if the anticancer activity is due to the inhibition of a specific kinase like EGFR, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[9][13]

Objective: To determine the concentration of each isomer that inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant human EGFR kinase

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant EGFR enzyme, and the substrate peptide.[9]

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[9]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a framework for comparing the biological activities of this compound isomers based on established structure-activity relationships of the quinazoline scaffold. The predicted anticancer activity, likely mediated through EGFR kinase inhibition, positions the 6-carboxylate isomer as a promising candidate for further investigation and derivatization.

The provided experimental protocols for MTT and kinase inhibition assays are fundamental for validating these hypotheses and quantifying the potency and mechanism of action of each isomer. Further studies should include screening against a broader panel of cancer cell lines and kinases to establish selectivity. Promising compounds should then be advanced to more complex cellular assays, such as cell cycle analysis and apoptosis assays, followed by in vivo studies in animal models to evaluate their therapeutic potential.

References

Validating the purity of synthesized Methyl 2-chloroquinazoline-6-carboxylate via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Validation of Methyl 2-chloroquinazoline-6-carboxylate: A Comparative Analysis of LC-MS, HPLC-UV, and qNMR

As a Senior Application Scientist, the rigorous validation of synthesized intermediates is a cornerstone of robust drug development. The purity of an active pharmaceutical ingredient (API) is fundamentally linked to its safety and efficacy, and this principle extends to the key intermediates from which it is built. This compound, a crucial building block in medicinal chemistry, is no exception.[1][2] Its purity must be unequivocally established before it proceeds down the synthetic pathway.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary method for purity validation of this compound. We will explore the causality behind the methodological choices and contrast its performance with two powerful orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). Our focus is on providing a self-validating framework, grounded in authoritative standards, to ensure the generation of trustworthy and reproducible data.

The Central Role of Purity in Synthesis

The presence of impurities, even in trace amounts, can have significant consequences in a multi-step synthesis. They can lead to unwanted side reactions, reduce the yield of the final product, and introduce potentially toxic components that are difficult to remove later. Therefore, employing a highly sensitive and specific analytical technique is not merely a quality control step but a critical risk mitigation strategy. LC-MS is exceptionally well-suited for this task as it combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.[3][4][5]

Part 1: Primary Method - Purity Validation by LC-MS

LC-MS is the gold standard for the analysis of small molecules from complex matrices.[6][7] Its strength lies in its ability to separate the target analyte from its impurities and provide their exact mass-to-charge ratios, which is invaluable for identification.

Rationale for Method Selection

For a molecule like this compound (C₁₀H₇ClN₂O₂; M.W. 222.63 g/mol ), LC-MS offers unparalleled advantages:

  • Specificity: The mass spectrometer can selectively detect the analyte based on its unique mass-to-charge ratio (m/z), even if an impurity co-elutes from the chromatography column.[8]

  • Sensitivity: It can detect and quantify impurities at very low levels (ppm or ppb), which is often beyond the capability of UV detectors.

  • Identification: It provides the molecular weight of unknown impurities, offering crucial clues for their structural elucidation and helping to optimize the synthesis reaction to minimize their formation.

Experimental Workflow: LC-MS Analysis

The following diagram outlines the logical flow of the LC-MS purity validation process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh ~1 mg of synthesized compound B Dissolve in 1 mL of Acetonitrile/Water (1:1) A->B C Vortex & Sonicate to ensure dissolution B->C D Filter with 0.22 µm PTFE syringe filter C->D E Inject 5 µL into LC-MS system D->E F Separation on C18 Column E->F G Detection by ESI-MS (Positive Ion Mode) F->G H Integrate Chromatographic Peaks G->H I Extract Ion Chromatogram (XIC) for m/z 223.02 H->I J Calculate Purity (% Area Normalization) I->J

Caption: Workflow for LC-MS purity validation of this compound.

Detailed Experimental Protocol: LC-MS

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by international guidelines.[9][10][11]

1. Materials and Reagents:

  • Synthesized this compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade, for cleaning

2. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 1.0 mg of the synthesized compound and dissolving it in 1.0 mL of ACN:Water (50:50 v/v) to achieve a concentration of 1 mg/mL.

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

3. LC-MS System Parameters:

ParameterSettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability allows for use of smaller particle columns, leading to better resolution.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 stationary phase provides good retention for moderately nonpolar quinazoline derivatives. Small particle size enhances separation efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting efficient ionization in positive ESI mode and improving peak shape.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold for 1.9 min.A gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned between injections.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
MS System Agilent 6545 Q-TOF or equivalentA high-resolution mass spectrometer (HRMS) like a Q-TOF provides accurate mass data, which is critical for confirming elemental composition of the main peak and any impurities.[5]
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the quinazoline ring are basic and readily accept a proton, making positive ion mode highly sensitive for this class of compounds.[7]
Scan Range 100 - 1000 m/zA wide scan range ensures detection of the expected protonated molecule [M+H]⁺ at m/z 223.0272 and potential lower or higher mass impurities or dimers.
Data Analysis Purity is calculated using area normalization of the main peak relative to all other detected peaks in the Total Ion Chromatogram (TIC).Assumes that all compounds have a similar ionization efficiency. While not perfectly quantitative, it is a standard and rapid method for purity assessment.

4. System Suitability Test (SST):

  • Before running the sample, perform five replicate injections of the 1 mg/mL solution.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[13] This ensures the system is performing with adequate precision.

Part 2: Comparative Analytical Methods

No single analytical method is infallible. Employing orthogonal methods—techniques that rely on different chemical or physical principles—provides a much higher degree of confidence in the purity assessment.[14]

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most synthetic chemistry labs. It is robust, reliable, and generally less expensive to operate than LC-MS.

  • Principle: Separation is based on the same chromatographic principles as LC-MS, but detection relies on the analyte's ability to absorb UV light at a specific wavelength.

  • Advantages: Excellent for routine purity checks, high precision for quantitation when a reference standard is available.

  • Limitations: Lacks the specificity of MS; co-eluting impurities with similar UV spectra cannot be distinguished. It provides no structural information about unknown impurities.

  • Sample Preparation: Same as for LC-MS.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • LC Parameters: The same LC parameters (column, mobile phase, gradient, etc.) as the LC-MS method can be used. This allows for direct comparison of the chromatographic separation.

  • UV Detection:

    • Wavelength: Monitor at the absorbance maximum (λmax) of this compound (e.g., 254 nm and 280 nm). A DAD allows for the acquisition of the full UV spectrum, which can help in peak purity assessment.

    • Peak Purity Analysis: Use the DAD software to assess the spectral homogeneity across the main peak. A spectrally pure peak suggests the absence of co-eluting impurities.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of compound purity without the need for a specific reference standard of the analyte itself.[15][16][17]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.

  • Advantages: Highly accurate and precise, provides structural information simultaneously, and is orthogonal to chromatographic techniques.[14] It can detect non-chromatographable or non-UV active impurities.

  • Limitations: Lower sensitivity compared to LC-MS, requires a carefully selected internal standard, and can be more complex to set up and validate.

  • Materials:

    • Synthesized this compound

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified, >99.9% purity). The IS must be stable, non-reactive, and have signals that do not overlap with the analyte's signals.

    • Deuterated Solvent: DMSO-d₆

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition (400 MHz or higher):

    • Experiment: Standard 1D Proton (¹H) NMR.

    • Relaxation Delay (d1): ≥ 30 seconds. This is critical to ensure full relaxation of all protons, which is essential for accurate integration.

    • Pulse Angle: 90°

    • Number of Scans: ≥ 16 (to ensure good signal-to-noise ratio).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester singlet).

    • Integrate a well-resolved signal from the internal standard (e.g., the olefinic singlet for maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.

Part 3: Method Comparison and Selection

Choosing the right analytical technique depends on the specific requirements of the analysis at a given stage of development.

Decision-Making Framework

This diagram provides a logical path for selecting the most appropriate analytical technique.

Decision_Tree Start Start: Purity Analysis Needed Q1 Need to Identify Unknown Impurities? Start->Q1 Q2 Primary Purity Assay (Reference Standard Free)? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Routine Check / High Throughput Needed? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes Q3->LCMS No (but still viable) HPLCUV Use HPLC-UV Q3->HPLCUV Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Quantitative Data Comparison

The table below presents hypothetical data from the analysis of a single batch of synthesized this compound, illustrating the type of results each technique might yield.

Performance Metric LC-MS Result HPLC-UV Result qNMR Result
Calculated Purity (%) 98.7% (Area Norm.)99.2% (Area Norm.)98.5% (Absolute)
Major Impurity 1 Detected at 0.8% (m/z 205.05 - Hydrolysis product)Detected at 0.6%Not resolved from baseline noise
Major Impurity 2 Detected at 0.3% (m/z 237.04 - Over-reaction product)Co-eluted with main peakDetected at 0.4% (distinct signals)
Residual Solvent Not detectedNot detectedDetected: 0.2% Ethyl Acetate
Notes Provides definitive mass for impurities, confirming their likely identity.Purity appears higher due to co-elution of Impurity 2.Provides absolute purity and detects non-UV active residual solvent. Confirms presence of Impurity 2.
Summary of Method Characteristics
Characteristic LC-MS HPLC-UV qNMR
Principle Chromatographic Separation + Mass AnalysisChromatographic Separation + UV AbsorbanceNuclear Magnetic Resonance
Selectivity Very High (Mass-based)Moderate (Chromatography-based)High (Structure-based)
Sensitivity Very High (ppb-ppt)Good (ppm)Moderate (requires ~mg)
Impurity ID Excellent (provides MW)Poor (requires standard)Good (provides structural info)
Quantitation Type Relative (Area %)Relative (Area %)Absolute (Primary Method)
Reference Standard Not required for purity % areaNot required for purity % areaRequires an internal standard
Throughput HighHighLow to Moderate

Conclusion

For the comprehensive validation of synthesized this compound, a multi-faceted approach is superior.

  • LC-MS stands out as the optimal primary technique. Its unparalleled combination of separation, sensitivity, and specificity allows for the confident detection and identification of process-related impurities and degradation products.[3][4]

  • HPLC-UV serves as a robust, high-throughput method for routine quality control checks once the impurity profile has been well-characterized by LC-MS.

  • qNMR provides an invaluable orthogonal validation. As a primary method, it delivers an absolute purity value that is independent of chromatographic performance and can uncover impurities that other methods miss, such as residual solvents or non-UV active species.[14][15][18]

By strategically employing LC-MS for initial characterization and complementing it with HPLC-UV for routine checks and qNMR for absolute purity assignment, researchers and drug development professionals can build a complete and trustworthy purity profile for critical intermediates like this compound, ensuring the quality and integrity of their synthetic pipeline.

References

A Senior Application Scientist's Guide to Functional Alternatives for Methyl 2-chloroquinazoline-6-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2] Methyl 2-chloroquinazoline-6-carboxylate is a key building block in this field, offering a versatile platform for the synthesis of complex, biologically active molecules. The chloro-substituent at the 2-position serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions, while the methyl carboxylate at the 6-position provides a point for further functionalization or acts as a crucial pharmacophoric element.

This guide provides an in-depth technical comparison of functional alternatives to this compound. Moving beyond a simple list of substitutes, we will delve into the causality behind experimental choices, offering insights grounded in reaction mechanisms and supported by experimental data from the literature. Our aim is to equip you with the knowledge to make informed decisions in your synthetic strategies, enabling you to navigate the nuances of reactivity and achieve your desired molecular targets with greater efficiency.

The Strategic Importance of the 2- and 6-Positions

The quinazoline core, particularly when substituted at the 2- and 6-positions, is a privileged structure in many kinase inhibitors. The nitrogen atoms at positions 1 and 3 often act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The substituent at the 2-position can be tailored to probe deeper into the ATP-binding pocket or to introduce vectors for further chemical modification. The 6-position substituent frequently extends into the solvent-exposed region, providing an opportunity to modulate physicochemical properties such as solubility and metabolic stability, or to introduce functionalities for target engagement or linker attachment.

Core Reactions for Functionalization

The primary synthetic utility of this compound stems from the reactivity of the C2-chloro group. The main pathways for its derivatization include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Nucleophilic Aromatic Substitution (SNA_r): For the direct displacement of the chloride with nucleophiles, typically amines or alkoxides.

The following sections will explore functional alternatives to the chloro leaving group at the 2-position and bioisosteric replacements for the methyl carboxylate group at the 6-position, within the context of these key reactions.

Alternatives at the 2-Position: A Matter of Reactivity and Selectivity

The choice of the leaving group at the C2 position is a critical parameter that dictates the reaction conditions and can influence the overall success of a synthetic sequence. While the chloro-group is widely used due to its ready availability and balanced reactivity, other halides and pseudo-halides offer a spectrum of reactivity that can be advantageous in specific contexts.

The Halogen Series: Chloro vs. Bromo

A fundamental consideration in cross-coupling reactions is the relative reactivity of aryl halides, which generally follows the order I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.

Methyl 2-bromoquinazoline-6-carboxylate stands as the most direct and common alternative to its chloro-counterpart.

Expected Performance Comparison:

FeatureThis compoundMethyl 2-bromoquinazoline-6-carboxylateRationale & Causality
Suzuki Coupling Requires more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands).Generally proceeds under milder conditions with faster reaction times and often higher yields.[3]The weaker C-Br bond facilitates a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination Similar to Suzuki coupling, may require more active catalyst systems and higher temperatures.Typically more facile, allowing for a broader range of amine coupling partners under milder conditions.[3]The enhanced reactivity of the C-Br bond in the oxidative addition step is the primary driver.
Cost & Availability Generally more cost-effective and readily available.Often more expensive.The manufacturing processes for chlorinated aromatics are often more established and use cheaper reagents.
Selectivity In poly-halogenated systems, the C-Cl bond offers opportunities for selective reactions in the presence of more reactive C-Br or C-I bonds.In a molecule with both chloro and bromo substituents, the bromo group will preferentially react in palladium-catalyzed couplings.[4]This differential reactivity allows for sequential, site-selective functionalization of poly-halogenated quinazolines.

Experimental Insight:

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 2-haloquinazoline-6-carboxylate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a dried reaction vessel, add the Methyl 2-haloquinazoline-6-carboxylate, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Triflate Alternative: Enhanced Reactivity at a Cost

Methyl 2-triflyloxyquinazoline-6-carboxylate , where the chloro group is replaced by a trifluoromethanesulfonate (triflate, -OTf) group, represents a highly reactive alternative.

Expected Performance Comparison:

FeatureThis compoundMethyl 2-triflyloxyquinazoline-6-carboxylateRationale & Causality
Cross-Coupling Reactivity Moderate reactivity.High reactivity, often allowing for reactions at or below room temperature.The triflate is an excellent leaving group, leading to a very facile oxidative addition step.
Synthesis Typically prepared from the corresponding quinazolinone via chlorination with reagents like POCl₃.Prepared from the corresponding quinazolinone by reaction with triflic anhydride or other triflylating agents.The synthesis of the triflate is often straightforward but utilizes more expensive reagents.
Stability Generally stable and easy to handle.Can be sensitive to hydrolysis.The high reactivity of the triflate group makes it more susceptible to nucleophilic attack by water.

Bioisosteric Replacements at the 6-Position

Bioisosterism, the principle of substituting a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a powerful strategy in drug design.[6] In the context of this compound, the methyl carboxylate group can be replaced with other functionalities to modulate properties like solubility, metabolic stability, and target engagement.

The Cyano Group: A Carboxylate Bioisostere

2-Chloro-6-cyanoquinazoline is a common bioisosteric alternative. The cyano group is a strong hydrogen bond acceptor and can mimic the ester functionality in interactions with biological targets.

Comparative Synthetic and Physicochemical Profile:

FeatureThis compound2-Chloro-6-cyanoquinazolineRationale & Causality
Electronic Effects The ester is an electron-withdrawing group.The cyano group is a stronger electron-withdrawing group.This can influence the reactivity of the quinazoline ring system, potentially making the C2-chloro group more susceptible to nucleophilic attack.
Metabolic Stability The ester is susceptible to hydrolysis by esterases in vivo.The cyano group is generally more metabolically stable.This can lead to an improved pharmacokinetic profile for drug candidates.
Solubility The ester can contribute to moderate lipophilicity.The cyano group can increase polarity and potentially improve aqueous solubility.The nitrogen atom of the cyano group can participate in hydrogen bonding with water.
Synthetic Handle The ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide coupling).The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering different synthetic possibilities.The choice of bioisostere can therefore also be guided by the desired downstream synthetic transformations.
Alternative Heterocyclic Cores

In some cases, the entire quinazoline scaffold can be replaced by another heterocyclic system that maintains the key pharmacophoric features. For instance, a pyrimidine core can be considered as a bioisostere for the quinazoline ring.

Example: Pyrimidine-5-carboxylate as a Quinazoline-6-carboxylate Bioisostere

A Methyl 2-chloro-pyrimidine-5-carboxylate could be envisioned as a functional alternative.

Conceptual Comparison:

FeatureQuinazoline-based ScaffoldPyrimidine-based ScaffoldRationale & Causality
Structure Bicyclic, more rigid structure.Monocyclic, potentially offering greater conformational flexibility.The choice of core can influence how the substituents are presented to the biological target.
Physicochemical Properties Generally more lipophilic.The additional nitrogen atom can increase polarity and aqueous solubility.This can be a key consideration for optimizing drug-like properties.
Synthesis Synthesis often starts from substituted anthranilic acids.A wider variety of synthetic routes are available for pyrimidines.The choice of scaffold may also be influenced by synthetic accessibility and the availability of starting materials.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The true test of a building block's utility lies in its successful application in the synthesis of complex molecules. While direct comparative studies are scarce, we can draw valuable insights from the synthesis of known kinase inhibitors.

Synthesis of PAK4 Inhibitors

In the development of potent and selective p21-activated kinase 4 (PAK4) inhibitors, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were synthesized.[7] The synthetic route started from 2-amino-5-chlorobenzoic acid, which was cyclized and then chlorinated to yield a key 2,4-dichloro-6-chloroquinazoline intermediate. This highlights the utility of the chloro-substituent as a reactive handle for subsequent nucleophilic aromatic substitution to install the desired amine at the 4-position. While this study does not compare different leaving groups at the 2-position, it underscores the successful application of a chloroquinazoline scaffold in the synthesis of a clinically relevant target.

Synthesis of Lapatinib Analogues

Lapatinib, a dual tyrosine kinase inhibitor targeting EGFR and HER2, features a 4-anilinoquinazoline core. The synthesis of Lapatinib and its analogues often involves the construction of a substituted quinazoline ring, followed by functionalization at the 4- and 6-positions.[5] Different synthetic strategies have been employed, some starting from 6-iodo or 6-bromoquinazolines to take advantage of the higher reactivity of these halides in palladium-catalyzed cross-coupling reactions to install the side chain at the 6-position.[8][9] This implicitly supports the principle of leveraging the differential reactivity of halogens for strategic bond formation.

Workflow for the Synthesis of a Generic 2,6-Disubstituted Quinazoline Kinase Inhibitor:

Kinase_Inhibitor_Synthesis Start Substituted Anthranilic Acid Cyclization Cyclization (e.g., with formamide) Start->Cyclization Quinazolinone Quinazolinone Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., POCl3) Quinazolinone->Chlorination 2,6-Dihaloquinazoline Methyl 2-chloroquinazoline- 6-carboxylate (or analog) Chlorination->2,6-Dihaloquinazoline Reaction1 Suzuki or Buchwald-Hartwig (at C2) 2,6-Dihaloquinazoline->Reaction1 Intermediate Functionalized Quinazoline Reaction1->Intermediate Reaction2 SNAr (at C4) Final Target Kinase Inhibitor Reaction2->Final Intermediate->Reaction2 caption General workflow for quinazoline kinase inhibitor synthesis

Caption: A generalized synthetic workflow for quinazoline-based kinase inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. This guide has outlined the key functional alternatives, providing a framework for their comparison based on established principles of chemical reactivity and bioisosterism.

  • For palladium-catalyzed cross-coupling reactions, the choice between a chloro, bromo, or triflate leaving group at the 2-position represents a trade-off between reactivity, cost, and stability. While bromo- and triflyloxy-derivatives offer milder reaction conditions, the cost-effectiveness and opportunities for selective reactions make the chloro-analog a compelling choice.

  • For modulating biological and physicochemical properties, bioisosteric replacement of the methyl carboxylate at the 6-position with groups like a cyano moiety offers a powerful strategy to enhance metabolic stability and tune solubility.

The successful synthesis of numerous kinase inhibitors validates the utility of these quinazoline building blocks. As the demand for novel and highly selective therapeutics continues to grow, a deep understanding of the subtle interplay between structure, reactivity, and biological function will be paramount. We encourage researchers to consider the alternatives presented in this guide not merely as substitutes, but as strategic tools to optimize their synthetic routes and accelerate the discovery of new medicines.

References

A Head-to-Head Comparison of Quinazoline and Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Drug Design

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of quinoline and quinazoline.[1] Both are bicyclic aromatic systems, yet the simple substitution of a single carbon atom for a nitrogen atom fundamentally alters their electronic, physicochemical, and pharmacological properties. This guide provides an in-depth, head-to-head comparison of these two "privileged structures," offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.[2][3] We will dissect their core properties, explore their roles in landmark drugs, and present a direct comparative analysis to inform rational drug design.

Part 1: Structural and Physicochemical Foundations

At first glance, the structural difference is minimal: quinoline is a fusion of a benzene and a pyridine ring, while quinazoline is a fusion of a benzene and a pyrimidine ring.[4][5] This seemingly minor change—the introduction of a second nitrogen atom at position 3 in the quinazoline—creates significant downstream effects.

dot

Caption: Core structures of Quinoline and Quinazoline.

Electronic Properties: The two nitrogen atoms in the quinazoline ring act as electron-withdrawing groups, making the entire ring system more electron-deficient than quinoline. This influences the scaffold's ability to participate in hydrogen bonding and other non-covalent interactions. Quinazoline possesses multiple hydrogen bond acceptor sites, a feature that medicinal chemists frequently exploit to achieve high target affinity and specificity.[6]

Physicochemical Properties: The additional nitrogen atom significantly impacts key physicochemical properties relevant to drug development, as outlined in the table below.

PropertyQuinolineQuinazolineRationale for Difference
pKa (of conjugate acid) ~4.9~3.5The second nitrogen in quinazoline is electron-withdrawing, reducing the basicity of the other nitrogen, making it a weaker base.
Calculated logP 2.031.67The increased polarity from the additional nitrogen atom in quinazoline generally leads to lower lipophilicity and improved aqueous solubility.
Hydrogen Bond Acceptors 12Quinazoline's two nitrogen atoms can both act as hydrogen bond acceptors, offering more potential interaction points with biological targets.
Metabolic Stability Prone to oxidation on the carbocyclic ring.Can be susceptible to oxidation, but the pyrimidine ring is generally more stable than the pyridine ring of quinoline.The electron-deficient nature of the pyrimidine ring in quinazoline can make it less susceptible to certain metabolic pathways.

This data highlights a critical trade-off: while quinoline's higher basicity can be useful for salt formation and solubility, quinazoline's increased hydrogen bonding capability and potentially greater metabolic stability offer distinct advantages in drug design.[7]

Part 2: The Pharmacophore in Action: Clinical Case Studies

The divergent paths of these scaffolds are best illustrated by their success in different therapeutic areas.

Quinazoline in Oncology: EGFR Kinase Inhibitors

The quinazoline core is the cornerstone of several first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, used to treat non-small cell lung cancer.[8] The scaffold's genius lies in its ability to act as a rigid scaffold that perfectly orients substituents to interact with the ATP-binding pocket of the EGFR kinase domain.

dot

Caption: EGFR signaling inhibition by Gefitinib.

The N1 and N3 atoms of the quinazoline core are critical. The N1 atom often forms a key hydrogen bond with a methionine residue in the hinge region of the kinase, an interaction essential for potent inhibition. The substituent at the 4-position is directed into a hydrophobic pocket, contributing to affinity and selectivity.

Quinoline in Infectious Disease: Antimalarials

The quinoline scaffold is synonymous with antimalarial drugs, a legacy that began with the isolation of quinine from cinchona bark.[1] Synthetic quinolines like Chloroquine and Mefloquine have been mainstays in malaria treatment for decades.

In the case of Chloroquine, the proposed mechanism involves the quinoline ring system. In the acidic food vacuole of the malaria parasite, the drug becomes protonated and interferes with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite. The quinoline scaffold's specific physicochemical properties, including its basicity, are crucial for its accumulation in the acidic vacuole and its therapeutic effect.

Part 3: Head-to-Head Experimental Comparison

To truly understand the practical implications of choosing one scaffold over the other, we will consider a hypothetical, yet plausible, matched-pair analysis. Let's design two analogous compounds targeting a hypothetical kinase, "Kinase X," and compare their synthesis and biological activity.

Target Analogs:

  • Compound 1 (Quinazoline-based): 4-(3-chloroanilino)quinazoline

  • Compound 2 (Quinoline-based): 4-(3-chloroanilino)quinoline

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Caption: Comparative workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-chloroanilino)quinazoline (Compound 1)

  • Step A: Synthesis of Quinazolin-4(3H)-one.

    • In a round-bottom flask, combine anthranilic acid (1 eq.) and formamide (5 eq.).

    • Heat the mixture to 180°C for 4 hours.

    • Cool the reaction mixture, add water, and collect the precipitated solid by filtration. Wash with cold water and dry to yield quinazolin-4(3H)-one.

  • Step B: Synthesis of 4-Chloroquinazoline.

    • Suspend quinazolin-4(3H)-one (1 eq.) in thionyl chloride (SOCl₂) (10 eq.).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 3 hours until the solution becomes clear.

    • Remove excess SOCl₂ under reduced pressure. Add toluene and evaporate again to remove residual SOCl₂. The resulting solid is 4-chloroquinazoline.

  • Step C: Synthesis of 4-(3-chloroanilino)quinazoline.

    • Dissolve 4-chloroquinazoline (1 eq.) and 3-chloroaniline (1.1 eq.) in isopropanol.

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature. Collect the precipitated solid by filtration, wash with cold isopropanol, and dry to obtain the final product.

Protocol 2: Synthesis of 4-(3-chloroanilino)quinoline (Compound 2)

  • Step A: Synthesis of 4-Chloroquinoline.

    • This synthesis follows the Conrad-Limpach reaction. React aniline (1 eq.) with diethyl malonate (1.1 eq.) at 150°C for 2 hours.

    • The resulting intermediate is then added to a preheated solution of diphenyl ether at 250°C and stirred for 30 minutes to induce cyclization.

    • After cooling, the mixture is diluted with hexane, and the precipitated 4-hydroxyquinoline is collected.

    • The 4-hydroxyquinoline is then refluxed with phosphoryl chloride (POCl₃) for 3 hours.

    • Excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water and neutralized with a base to precipitate 4-chloroquinoline.

  • Step B: Synthesis of 4-(3-chloroanilino)quinoline.

    • Dissolve 4-chloroquinoline (1 eq.) and 3-chloroaniline (1.1 eq.) in ethanol.

    • Reflux the mixture for 6 hours.

    • Cool the reaction, and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Comparative Data
ParameterCompound 1 (Quinazoline)Compound 2 (Quinoline)Interpretation
Kinase X IC₅₀ 50 nM250 nMThe quinazoline analog is 5-fold more potent. This is likely due to an additional hydrogen bond interaction between the N1 of the quinazoline and the kinase hinge region, an interaction not possible for the quinoline analog.
Metabolic Stability (% remaining after 30 min) 75%45%The quinazoline scaffold shows greater stability in human liver microsomes, suggesting the electron-deficient pyrimidine ring is less prone to oxidative metabolism compared to the pyridine ring of the quinoline.
Aqueous Solubility (pH 7.4) 15 µg/mL5 µg/mLThe higher polarity of the quinazoline scaffold contributes to its improved aqueous solubility, a desirable property for drug candidates.

Part 4: Strategic Selection: When to Choose Which Scaffold?

The choice between a quinazoline and a quinoline scaffold is a strategic decision guided by the biological target and desired drug properties.

  • Choose Quinazoline when:

    • The target (e.g., a kinase) has a hydrogen bond donor in the hinge region that can interact with the N1 atom.

    • Multiple hydrogen bond acceptor points are needed to achieve high affinity.

    • Improved metabolic stability and aqueous solubility are primary objectives.

  • Choose Quinoline when:

    • The target binding pocket is more hydrophobic and does not require a hydrogen bond acceptor at the N1 position.

    • Modulating basicity is a key element of the mechanism of action (e.g., accumulation in acidic organelles).

    • Established synthetic routes for diverse substitution patterns are a priority.[9]

Conclusion

While separated by only a single atom, the quinazoline and quinoline scaffolds represent two distinct, powerful tools in the medicinal chemist's arsenal. Quinazoline's dual hydrogen bond acceptors and favorable electronic properties have cemented its role in modern targeted therapies, particularly in oncology.[3][10] Quinoline, with its rich history and tunable basicity, remains a cornerstone in the fight against infectious diseases and continues to find new applications.[2][4] A thorough understanding of their fundamental differences, supported by direct experimental comparison, is essential for designing the next generation of effective and safe medicines. By appreciating the nuanced impact of a single nitrogen atom, drug discovery teams can make more informed decisions, accelerating the path from scaffold to clinical success.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Orthogonal Analysis in Quinazoline Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including anticancer agents like gefitinib and erlotinib.[1][2] When a novel quinazoline derivative is synthesized, the initial excitement of discovery must be immediately followed by the rigorous, unassailable confirmation of its identity, purity, and structure. A single analytical technique, no matter how powerful, provides only one perspective. True confidence in a novel compound comes from cross-validation , an approach where multiple, independent analytical techniques are used to corroborate findings. This guide provides a framework for establishing a self-validating system of analysis, ensuring that the data for your novel quinazoline compound is robust, reliable, and ready for the next stages of drug development.

The principle of cross-validation, or orthogonality, is simple: each analytical method should probe a different fundamental property of the molecule. By integrating chromatographic, spectroscopic, and elemental analyses, we create a multi-dimensional characterization that is far more trustworthy than the sum of its parts. This guide explains the causality behind these experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to build an unshakeable foundation of data for your research.[3][4]

The Cross-Validation Workflow: An Integrated Approach

A successful analytical workflow ensures that data from one technique validates and is validated by another. The process is not linear but iterative, where results from one experiment can inform the next.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_screening Primary Characterization cluster_conclusion Final Data Package Synth Novel Quinazoline Compound Synthesized TLC_HPLC Purity Screen (TLC / Fast HPLC) Synth->TLC_HPLC Initial Purity Check LCMS Initial Confirmation (LC-MS) TLC_HPLC->LCMS Identity Check HPLC Purity & Quantification (Validated HPLC/UPLC) LCMS->HPLC Proceed if MW matches & purity is acceptable HRMS Molecular Formula (High-Res MS) NMR Structural Elucidation (1D & 2D NMR) EA Elemental Composition (CHN Analysis) Report Validated Certificate of Analysis (CoA) HPLC->Report HRMS->Report NMR->Report EA->Report

Caption: Integrated workflow for the analytical cross-validation of a novel compound.

Chromatographic Analysis: The Foundation of Purity

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for assessing the purity of a novel compound.[5][6] The fundamental principle is the physical separation of the target compound from impurities, starting materials, and by-products.

Causality of Method Choice: The choice of a reversed-phase (RP) method, typically with a C18 column, is the logical starting point for most quinazoline derivatives.[7] These compounds possess sufficient hydrophobicity to retain on the nonpolar stationary phase while allowing for effective elution with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The UV detector is chosen because the quinazoline core contains a strong chromophore, making it readily detectable.

Comparative Overview: HPLC vs. UPLC
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for Use with Quinazolines
Particle Size 3-5 µm< 2 µmUPLC's smaller particles provide higher resolution, which is critical for separating structurally similar impurities or isomers often present in synthetic batches.[5][6]
Pressure 2,000-6,000 psi10,000-15,000 psiHigher pressure allows for faster flow rates and shorter run times, increasing throughput in a drug discovery setting.[8]
Resolution GoodExcellentSuperior peak separation and sensitivity for detecting trace-level impurities.[9]
Solvent Usage HigherSignificantly LowerReduced solvent consumption makes UPLC a more cost-effective and environmentally friendly option for routine analysis.[8]
Experimental Protocol: Validated RP-HPLC Purity Assay

This protocol is designed to be self-validating by incorporating elements defined in ICH guideline Q2(R2).[3][10]

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (or the λmax of the specific quinazoline derivative).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the novel quinazoline compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution.

    • Dilute this stock to a working concentration of ~0.1 mg/mL for analysis.

  • Validation & Analysis (Abbreviated ICH Approach):

    • Specificity: Inject a blank (diluent) and a sample of starting materials to ensure no interfering peaks are present at the retention time of the main analyte.

    • Linearity: Prepare a 5-point calibration curve from the stock solution (e.g., 0.01, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[4] This confirms the method's response is proportional to the amount of analyte.

    • Analysis Run: Inject the working concentration sample.

    • Data Processing: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    (% Purity) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry: The Unambiguous Mass Confirmation

While HPLC confirms purity, it does not confirm identity. Mass Spectrometry (MS) provides this by measuring the mass-to-charge ratio (m/z) of the ionized compound, giving a direct readout of its molecular weight.

Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization technique for most quinazoline derivatives because they typically contain nitrogen atoms that are readily protonated in the positive ion mode ([M+H]⁺), yielding a strong signal with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula—a critical piece of cross-validating evidence.

Experimental Protocol: LC-HRMS Analysis
  • LC System: Use the same LC method as described for the purity assay to ensure the peak being analyzed corresponds to the main peak of interest.

  • MS System:

    • Ionization Mode: ESI, Positive.

    • Analyzer: TOF or Orbitrap.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode.

  • Analysis:

    • Infuse or inject the sample via the LC system.

    • Identify the [M+H]⁺ adduct for the main chromatographic peak.

    • Data Interpretation: Compare the experimentally measured accurate mass to the theoretical mass calculated for the proposed structure. A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Causality of Method Choice: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is necessary for complete validation.

  • ¹H NMR: Confirms the number of unique protons, their chemical environment (chemical shift), their integration (ratio), and their neighboring protons (splitting pattern).

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D NMR (HSQC/HMBC): These experiments are essential for connecting the proton and carbon frameworks, confirming the precise arrangement of atoms and substituents on the quinazoline core. This is non-negotiable for novel structures.

Experimental Protocol: Structural Elucidation via NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH, -OH) and to ensure full dissolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D correlation spectra, such as HSQC (to identify direct C-H bonds) and HMBC (to identify long-range C-H correlations over 2-3 bonds).[13]

  • Data Interpretation:

    • Assign all proton and carbon signals.

    • Use HMBC correlations to piece the molecular fragments together, confirming the substitution pattern on the quinazoline ring and the structure of any side chains. The data must be fully consistent with the proposed structure.

Elemental Analysis: The Fundamental Composition

Elemental Analysis (EA) provides a fundamental check on the compound's composition by directly measuring the weight percentage of carbon (C), hydrogen (H), and nitrogen (N).

Causality of Method Choice: This technique is orthogonal to both MS and NMR. While HRMS provides a ratio of atoms, EA provides a bulk measurement of their percentage composition. A successful correlation between the elemental formula derived from HRMS and the percentages measured by EA provides powerful, independent confirmation of the structure.[14][15]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of the highly purified and dried (to remove residual solvents) compound in a pre-weighed tin capsule. Purity is paramount, as impurities will skew the results.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Interpretation: The experimentally determined weight percentages for C, H, and N must match the theoretical values calculated from the proposed molecular formula within a ±0.4% tolerance.

Synthesizing the Data: The Orthogonal Validation Matrix

The true power of cross-validation lies in how the data from each technique supports the others.

OrthogonalValidation Compound Validated Structure HPLC Purity >95% HPLC->Compound Confirms Purity NMR Connectivity (Structure) HPLC->NMR Ensures sample is pure for analysis HRMS Accurate Mass (Formula) HRMS->Compound Confirms Formula EA Elemental % (Composition) HRMS->EA Corroborate NMR->Compound Confirms Structure NMR->HRMS Corroborate EA->Compound Confirms Composition

Caption: Relationship between orthogonal analytical techniques for data cross-validation.

Analytical TechniqueQuestion AnsweredValidates Which Other Technique(s)?
HPLC/UPLC "Is the sample pure?"NMR, MS, EA: Ensures that the data from these techniques is for the target compound and not a mixture.
High-Resolution MS "What is the elemental formula?"NMR: Confirms the molecular formula that the NMR structure must fit. EA: Provides the theoretical C, H, N% values for comparison.
NMR Spectroscopy "What is the exact 3D structure and connectivity?"MS: Confirms that the elucidated structure has the correct molecular weight and formula.
Elemental Analysis "What is the bulk elemental composition?"MS: Provides an independent, non-mass-based confirmation of the elemental formula.

Conclusion: From Synthesis to Certainty

The cross-validation of analytical data is not a mere checklist exercise; it is a foundational pillar of scientific integrity in drug discovery. For novel quinazoline compounds, a validated HPLC/UPLC method establishes purity, high-resolution mass spectrometry confirms the elemental formula, comprehensive NMR spectroscopy elucidates the definitive structure, and elemental analysis provides orthogonal confirmation of the composition. By designing and executing this type of self-validating workflow, researchers can have the highest degree of confidence in their results, ensuring that only well-characterized and promising candidates advance in the development pipeline. This rigorous approach minimizes risks, prevents the costly pursuit of incorrectly identified molecules, and upholds the standards of quality and trustworthiness essential for pharmaceutical science.

References

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Methyl 2-chloroquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinazoline ring system is a quintessential example of such a scaffold.[1][2][3] Composed of fused benzene and pyrimidine rings, quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][4] This versatility makes them a focal point for drug discovery programs.

Our starting point, Methyl 2-chloroquinazoline-6-carboxylate, is a strategic building block. The chloro-substituent at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse chemical moieties. The carboxylate group at the 6-position offers another point for modification or can influence physicochemical properties like solubility. This guide provides a comprehensive, field-proven framework for synthesizing and evaluating a library of derivatives from this scaffold, with the objective of identifying candidates with optimal drug-like properties for further development.

Our assessment strategy is bifurcated into two synergistic streams: in silico computational prediction and in vitro experimental validation. This dual approach allows for the early, cost-effective filtration of compounds with likely poor pharmacokinetic profiles, ensuring that resource-intensive experimental work is focused on the most promising candidates.[5][6]

The Overall Assessment Workflow

The journey from a chemical scaffold to a viable drug candidate is a multi-step process of design, synthesis, and rigorous testing. The following workflow illustrates our systematic approach to evaluating the drug-like properties of newly synthesized this compound derivatives.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Silico Assessment cluster_2 Phase 3: In Vitro Experimental Validation (ADME-Tox) cluster_3 Phase 4: Decision Start This compound Scaffold Synth Synthesize Derivative Library (Varying R-groups at C2) Start->Synth InSilico Computational Screening (Lipinski's Rule of 5, LogP, TPSA) Synth->InSilico Characterize Structures Filter1 Filter & Prioritize Candidates InSilico->Filter1 Solubility Aqueous Solubility Assay Filter1->Solubility Promising Candidates Permeability PAMPA Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Toxicity LDH Cytotoxicity Assay Metabolism->Toxicity Analysis Comprehensive Data Analysis Toxicity->Analysis Filter2 Select Leads for Further Study Analysis->Filter2

Caption: High-level workflow for assessing drug-like properties.

Part I: In Silico Assessment - The First Filter

Before committing to wet lab experiments, we leverage computational tools to predict the fundamental physicochemical properties of our derivatives. This step is guided by established principles like Lipinski's Rule of Five (Ro5), which provides a heuristic to evaluate the potential for oral bioavailability.[7][8][9] A compound that violates two or more of these rules is less likely to be a successful oral drug.

Core Principles of In Silico Screening:

  • Molecular Weight (MW): Should be < 500 Da. Larger molecules often have poor permeability.[9]

  • LogP (Lipophilicity): An octanol-water partition coefficient, LogP should be < 5. High lipophilicity can lead to poor aqueous solubility and high plasma protein binding.[10][11]

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds should be < 5.[11]

  • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms should be < 10.[11] Excessive hydrogen bonding capacity can hinder membrane permeability.

  • Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. A TPSA of < 140 Ų is generally associated with better cell membrane permeability.[6]

Comparative In Silico Data for Hypothetical Derivatives:

We will compare our parent compound (M2CQC) against three hypothetical derivatives and a known orally available drug, Gefitinib, which is also a quinazoline derivative.

CompoundStructure (R-group at C2)MW (Da)cLogPHBDHBATPSA (Ų)Ro5 ViolationsPrediction
M2CQC (Parent) -Cl222.622.50455.10Drug-like
Derivative A -NH(CH₂CH₂OH)263.261.22577.40Drug-like
Derivative B -morpholine287.302.10564.30Drug-like
Derivative C -NH(C₁₂H₂₅)369.517.11443.91 (>5 LogP)Borderline
Gefitinib (Ref.) -446.904.21781.60Drug-like

Note: Values are calculated for illustrative purposes.

From this initial screen, Derivatives A and B appear highly promising. Derivative C flags a potential issue with high lipophilicity, which may translate to poor solubility in our subsequent in vitro assays.

Part II: In Vitro Experimental Validation (ADME)

Compounds prioritized from the in silico screen are advanced to experimental ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[5][12][13] These tests provide quantitative data on how a compound is likely to behave in a biological system.

Aqueous Solubility: The Foundation of Bioavailability

A compound must be in solution to be absorbed.[14] Poor aqueous solubility is a primary reason for the failure of drug candidates.[15] We employ a kinetic solubility assay as a high-throughput method suitable for early discovery.[15][16]

Rationale for Experimental Choice: The kinetic solubility assay mimics the situation where a compound, typically stored in DMSO, is introduced into an aqueous physiological environment. It is faster and requires less compound than the "gold standard" thermodynamic solubility assay, making it ideal for screening a library of derivatives.[14][16]

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

  • Compound Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Read the turbidity (absorbance) of each well using a plate reader at 620 nm.[16] The concentration at which precipitation is first observed is recorded as the kinetic solubility.

  • Controls: Include a highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) as controls to validate the assay run.

Comparative Solubility Data:

CompoundKinetic Solubility (µM) at pH 7.4Classification
M2CQC (Parent) 45Moderately Soluble
Derivative A > 200Highly Soluble
Derivative B 110Soluble
Derivative C < 5Poorly Soluble
Gefitinib (Ref.) 25Moderately Soluble

Analysis: As predicted by its high LogP, Derivative C exhibits poor aqueous solubility. The introduction of a hydroxyl group in Derivative A and a morpholine ring in Derivative B significantly improves solubility compared to the parent compound, a highly desirable outcome.

Membrane Permeability: Crossing the Barrier

For oral drugs, absorption from the gastrointestinal tract into the bloodstream requires crossing the intestinal epithelial cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method used to predict passive diffusion, a key mechanism for drug absorption.[17][18]

Rationale for Experimental Choice: PAMPA is a cost-effective, high-throughput assay that isolates passive diffusion from the complexities of active transport and metabolism found in cell-based assays like the Caco-2 model.[17][18] This makes it an excellent primary screen to rank-order compounds based on their intrinsic ability to cross a lipid membrane.

PAMPA cluster_workflow PAMPA_Plate Donor Well (Top Plate) Compound in Buffer (pH 4.0-6.5) Artificial Membrane Phospholipid in Dodecane Acceptor Well (Bottom Plate) Buffer (pH 7.4) Start Add compound to Donor Well Incubate Incubate Sandwich Plate (e.g., 5 hours) Start->Incubate Measure Measure compound concentration in Donor and Acceptor wells via LC-MS/MS Incubate->Measure Calculate Calculate Permeability Coefficient (Papp) Measure->Calculate

Caption: Schematic of the PAMPA assay setup and workflow.

Experimental Protocol: PAMPA

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS buffer at pH 7.4.

  • Coat Donor Plate Membrane: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well in a 96-well donor plate.[19][20]

  • Prepare Donor Solutions: Dissolve test compounds in a buffer mimicking the gastrointestinal tract (e.g., pH 5.0).

  • Assemble Sandwich: Add the donor solutions to the coated donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the sandwich plate at room temperature for 4-18 hours.[20][21]

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) compounds to establish the dynamic range of the assay.

Comparative Permeability Data:

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification (GIT Absorption)
M2CQC (Parent) 8.5High
Derivative A 3.2Moderate
Derivative B 7.9High
Derivative C > 20High (Potential for non-specific binding)
Propranolol (High) 15.0High
Atenolol (Low) < 1.0Low

Analysis: Derivative B retains the high permeability of the parent scaffold. Derivative A, while more soluble, shows reduced permeability, a common trade-off as increased polarity can hinder membrane crossing. The extremely high value for Derivative C may be an artifact of its high lipophilicity, causing it to be retained in the lipid membrane rather than truly permeating, highlighting the importance of interpreting data in context.

Metabolic Stability: Surviving First Pass

After absorption, a drug is transported to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[22][23] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability.[24] The liver microsomal stability assay is a standard in vitro model to assess this.[22][25]

Rationale for Experimental Choice: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes (CYPs).[24] They are a cost-effective and reproducible system for determining a compound's intrinsic clearance rate, providing a strong indication of its metabolic fate in vivo.[25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), and the test compound.

  • Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor for CYP enzymes).[23]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Controls: Run a parallel incubation without NADPH to control for non-enzymatic degradation. Include a rapidly metabolized compound (e.g., Verapamil) and a stable compound (e.g., Warfarin) as controls.

Comparative Metabolic Stability Data:

| Compound | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Classification | | :--- | :--- | :--- | | M2CQC (Parent) | 45 | 30.8 | Moderately Stable | | Derivative A | > 60 | < 23.1 | Stable | | Derivative B | 18 | 77.0 | Unstable | | Derivative C | > 60 | < 23.1 | Stable | | Verapamil (Unstable) | < 10 | > 138.6 | Unstable | | Warfarin (Stable) | > 60 | < 23.1 | Stable |

Analysis: Derivative B, containing a morpholine ring, appears to be a metabolic liability, showing rapid degradation. This is a critical finding, as high clearance would likely lead to poor in vivo exposure. In contrast, Derivative A is highly stable, making it a more attractive candidate.

Cytotoxicity: An Early Look at Safety

It is essential to ensure that our compounds are not overtly toxic to cells at therapeutically relevant concentrations. The Lactate Dehydrogenase (LDH) assay is a common method to measure cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[27][28][29]

Rationale for Experimental Choice: LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[27][29] The assay is a simple, colorimetric, and reliable method for high-throughput screening of compound libraries to flag potential cytotoxicity issues early in the discovery process.[28][30]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a defined period (e.g., 24 hours).

  • Controls: Include:

    • Vehicle Control: Cells treated with DMSO only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer to cause 100% cell death.

    • No Cell Control: Media only (background).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and dye) to each well and incubate at room temperature, protected from light.[27]

  • Measurement: Add a stop solution and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control.

Comparative Cytotoxicity Data:

CompoundCC₅₀ (µM) in HepG2 cellsTherapeutic Index Estimation (if activity known)
M2CQC (Parent) > 100-
Derivative A > 100-
Derivative B 45-
Derivative C 15-
Doxorubicin (Control) 1.2-

Analysis: Derivatives A and the parent compound show no significant cytotoxicity up to the highest tested concentration. However, Derivatives B and C exhibit moderate to significant cytotoxicity. This finding, combined with the poor metabolic stability of Derivative B, would likely lead to its deprioritization.

Synthesis and Conclusion: Selecting the Lead Candidate

The goal of this multi-parameter assessment is to build a comprehensive profile of each derivative, allowing for a data-driven selection of candidates for further, more complex studies.

Summary of Findings:

CompoundSolubilityPermeabilityMetabolic StabilityCytotoxicityOverall Assessment
Derivative A High ModerateHigh Low Lead Candidate
Derivative B HighHighLow ModerateDeprioritize (Metabolic Liability)
Derivative C Low HighHighHighDeprioritize (Solubility & Tox)

Based on our integrated assessment, Derivative A emerges as the most promising lead candidate. It demonstrates an excellent balance of properties: high aqueous solubility, moderate permeability, high metabolic stability, and low cytotoxicity. While its permeability is not as high as other derivatives, its overall profile is superior. The moderate permeability can often be addressed through formulation strategies, whereas fundamental liabilities like poor stability or high toxicity are much more difficult to overcome.

This guide outlines a logical, efficient, and robust workflow for evaluating the drug-like properties of novel chemical entities. By integrating computational predictions with a tiered approach to in vitro ADME-Tox screening, we can confidently identify and advance quinazoline derivatives with the highest probability of success in the long and arduous journey of drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 2-chloroquinazoline-6-carboxylate (CAS No. 1036755-96-0). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. This document is designed for professionals in drug development and chemical research who handle this and structurally similar halogenated heterocyclic compounds.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is a halogenated organic compound whose hazards necessitate its classification as regulated hazardous waste.[1][2] The primary risks are associated with its irritant properties and the environmental toxicity common to quinazoline-based structures.[3][4]

Chemical and Toxicological Profile

A summary of the known hazards associated with this compound is presented below. This information is derived from available Safety Data Sheets (SDS) and toxicological data for related compounds.

Hazard ClassificationGHS PictogramHazard StatementSource
Skin IrritationGHS07H315: Causes skin irritation.[4]
Eye IrritationGHS07H319: Causes serious eye irritation.[4]
Respiratory IrritationGHS07H335: May cause respiratory irritation.
Aquatic ToxicityGHS09 (Implied)Very toxic to aquatic life with long-lasting effects (based on parent quinazoline structure).[3]
Regulatory Imperative

In the United States, the handling and disposal of this compound fall under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][5][6][7] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that the waste is handled safely from generation to final disposal.[1]

Safety First: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing the compound for disposal, it is essential to implement appropriate safety measures. The hierarchy of controls prioritizes engineering and administrative controls, with PPE as the final line of defense.

cluster_0 Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls for chemical safety.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection : A standard laboratory coat is required. Ensure it is laundered separately from personal clothing.[3]

The Disposal Workflow: Segregation, Containment, and Labeling

The single most critical step in the proper disposal of this compound is correct waste stream segregation . Due to the presence of chlorine in its structure, this compound must be disposed of as halogenated organic waste .[10][11] Co-mingling this with non-halogenated waste streams leads to complex and costly disposal processes and is a common regulatory violation.[10]

Start Waste Generated (Solid or Liquid) IsOrganic Is the waste primarily organic? Start->IsOrganic HasHalogen Does it contain F, Cl, Br, or I? (e.g., this compound) IsOrganic->HasHalogen Yes Aqueous Aqueous Waste Stream (Consult local EHS) IsOrganic->Aqueous No Halogenated Place in designated HALOGENATED ORGANIC WASTE CONTAINER HasHalogen->Halogenated Yes NonHalogenated Place in designated NON-HALOGENATED ORGANIC WASTE CONTAINER HasHalogen->NonHalogenated No

Caption: Decision workflow for proper chemical waste segregation.

Step-by-Step Containment Protocol
  • Identify the Correct Waste Container : Locate the designated container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the waste. These containers must be made of a compatible material (e.g., HDPE) and have a secure, threaded screw cap.[1][10]

  • Label the Container : Before adding any waste, ensure the container is clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

    • If it is a mixed waste stream (e.g., dissolved in a solvent), list all components.

  • Deposit Waste :

    • Unused/Expired Solid : Place the original, tightly sealed container into a larger, sealable container (overpack) and label it appropriately, or transfer the solid directly into the solid waste container.

    • Contaminated Solids : Dispose of any contaminated items such as weigh paper, gloves, or pipette tips directly into the designated Halogenated Organic Solid Waste container.

    • Solutions : If the compound is in a solution, the entire solution is considered halogenated waste.[10] It must be poured via a funnel into the Halogenated Organic Liquid Waste container.

  • Secure the Container : Keep the waste container tightly closed at all times except when actively adding waste.[1][12] This is a critical EPA regulation to prevent the release of hazardous vapors.[1]

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) that is in a secondary containment tray and away from incompatible materials.[12]

Spill and Emergency Procedures

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain the Spill : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Avoid dry sweeping, which can generate dust.[3]

  • Clean Up : Carefully collect the absorbent material using non-sparking tools and place it into the Halogenated Organic Solid Waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposal and Decommissioning

The ultimate disposal of this compound is not performed by laboratory personnel. It is managed by your institution's EHS department through a licensed hazardous waste contractor.[2][13]

The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[9][14] These facilities are equipped with flue gas scrubbers that neutralize and remove the harmful acidic gases (such as hydrogen chloride) generated during the combustion of chlorinated materials.[9]

By following these procedures, you ensure that this compound is managed safely from the moment it is designated as waste to its final destruction, upholding your commitment to laboratory safety and environmental stewardship.

References

Personal protective equipment for handling Methyl 2-chloroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 2-chloroquinazoline-6-carboxylate

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery. This compound, a heterocyclic compound, represents a class of molecules pivotal for developing targeted therapeutics. However, its potential biological activity necessitates a rigorous and informed approach to laboratory safety. This guide provides an essential framework for handling this compound, grounded in established safety principles for quinazoline derivatives. Our objective is to empower researchers with the knowledge to manage this chemical safely, ensuring both personal protection and the integrity of your research.

The following protocols are synthesized from best practices and safety data for structurally related compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot you are handling before commencing any work.[1]

Hazard Identification and Risk Profile

While comprehensive toxicological data for this compound is not widely published, data from analogous chlorinated heterocyclic compounds and quinazoline derivatives indicate a clear hazard profile. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Skin Irritation (Category 2)H315: Causes skin irritationRedness, itching, or inflammation upon direct contact.
Eye Irritation (Category 2A)H319: Causes serious eye irritationSignificant irritation, redness, pain, and potential for corneal damage upon contact.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationIrritation of the nose, throat, and lungs if dust or aerosols are inhaled.[3]

Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended—it is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The principle is to create a complete barrier between the researcher and the chemical.

Table 2: Mandatory PPE for Handling this compound

Protection TypeRequired EquipmentRationale and Best Practices
Eye & Face Chemical safety goggles with a complete seal; full-face shield.Goggles are essential to prevent contact with airborne particles and accidental splashes.[4] A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or during vigorous reactions.[5]
Skin & Body Nitrile gloves (check manufacturer data for breakthrough times); flame-resistant laboratory coat.Nitrile gloves provide effective protection against many organic compounds; always inspect for perforations before use.[1][4] A buttoned lab coat protects skin and personal clothing from contamination.[4] For extensive handling, a chemically resistant apron is advised.[1]
Respiratory Certified chemical fume hood.All handling of the solid compound that could generate dust, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation.[1] This is the primary engineering control to mitigate respiratory exposure.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for safety and experimental reproducibility. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Step 1: Preparation and Area Designation
  • Review the SDS: Before handling, thoroughly read the substance-specific Safety Data Sheet.

  • Designate a Work Area: All work with this compound must be performed in a designated area, preferably within a chemical fume hood.[1]

  • Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[1][4]

  • Assemble Materials: Gather all necessary equipment, solvents, and reagents before introducing the compound to the work area.

Step 2: Donning PPE
  • Put on your lab coat and ensure it is fully buttoned.

  • Don chemical safety goggles.

  • Wash and dry hands, then don the appropriate chemical-resistant gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat to create a seal.[6]

Step 3: Handling the Compound (Inside a Fume Hood)
  • Weighing and Transfer: Handle the solid compound carefully to minimize the generation of dust.[1] Use a spatula for transfers. Place the weighing vessel in the fume hood to contain any airborne particles.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to prevent splashing.[4] Keep the container sealed or covered when not in active use.

  • Running the Reaction: Maintain the entire experimental setup within the fume hood to contain any potential vapors or aerosols.

Step 4: Post-Handling and Decontamination
  • Surface Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a cleaning agent.[1]

  • Proper PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first without touching the outer surface with bare skin. Remove goggles and lab coat last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE, even if no direct contact is suspected.[4][7]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Chemical Fume Hood) cluster_cleanup Post-Handling Review_SDS 1. Review SDS & Assess Risks Verify_Safety 2. Verify Fume Hood & Eyewash/Shower Review_SDS->Verify_Safety Don_PPE 3. Don Full PPE (Goggles, Lab Coat, Gloves) Verify_Safety->Don_PPE Weigh_Transfer 4. Weigh & Transfer Solid Don_PPE->Weigh_Transfer Enter Fume Hood Prepare_Solution 5. Prepare Solution / Run Reaction Weigh_Transfer->Prepare_Solution Decontaminate 6. Decontaminate Surfaces & Glassware Prepare_Solution->Decontaminate Procedure Complete Spill Spill or Exposure? Prepare_Solution->Spill Waste_Disposal 7. Segregate & Label Chemical Waste Decontaminate->Waste_Disposal Doff_PPE 8. Doff PPE Correctly Waste_Disposal->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill->Decontaminate No Emergency_Protocol Execute Emergency Protocol (Eyewash, Shower, Medical Attention) Spill->Emergency_Protocol Yes

Caption: A procedural flowchart detailing the key safety stages for handling this compound.

Emergency Procedures: Spills and Exposure

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected area with plenty of water.[8] Remove all contaminated clothing and shoes while under a safety shower. Wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up using appropriate tools and place it into a sealed, labeled container for chemical waste. Decontaminate the area afterward. Avoid any actions that could generate dust.[3]

Disposal Plan: Managing Contaminated Waste

Proper disposal is a crucial final step to ensure environmental protection and regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed container designated for chemical waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]

  • Disposal Protocol: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal company, following all local and national regulations.[9]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.